Setiptiline
Description
This compound is a tetracyclic antidepressant (TeCA) which acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). In Japan, the company Mochida started its commercialization for the treatment of depression started in 1989.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in UD 37:228j
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPIXRLYKVFFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205886 | |
| Record name | Setiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57262-94-9 | |
| Record name | Setiptiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57262-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setiptiline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057262949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setiptiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Setiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SETIPTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L38105Z6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Setiptiline in Neuronal Circuits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setiptiline is a tetracyclic antidepressant (TeCA) classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its therapeutic effects in the treatment of depression are rooted in a complex multi-receptor and transporter interaction profile within the central nervous system. This technical guide provides a detailed examination of this compound's mechanism of action at the molecular and neuronal circuit levels. The primary mechanisms include antagonism of presynaptic α2-adrenergic autoreceptors, leading to enhanced norepinephrine release, potent antagonism of various serotonin receptor subtypes, and inhibition of the norepinephrine transporter. Additionally, this compound exhibits significant affinity for histamine H1 receptors, contributing to its sedative properties. This document synthesizes the available quantitative data on its binding affinities, details the experimental protocols used for its pharmacological characterization, and visualizes the key signaling pathways and experimental workflows.
Core Pharmacological Profile
This compound's antidepressant activity arises from its synergistic effects on noradrenergic and serotonergic systems. Unlike selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), this compound's primary mechanism is not solely reuptake inhibition but rather a combination of receptor antagonism and transporter modulation.[1][2]
Receptor and Transporter Binding Affinities
The binding profile of this compound has been characterized through various in vitro studies, primarily using radioligand binding assays. The affinity of this compound for its targets is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data.
| Target | Action | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | Inhibition | - | 220 | Rat | [3] |
| α₂-Adrenergic Receptor | Antagonism | - | 24.3 | Rat | [3] |
| Serotonin Transporter (SERT) | Inhibition | - | >10,000 | Rat | [3] |
| Dopamine Transporter (DAT) | Inhibition | - | >10,000 | Rat |
Table 1: this compound Affinity for Monoamine Transporters and Adrenergic Receptors
| Target | Action | Kᵢ (nM) | EC₅₀ (nM) | Species | Reference |
| 5-HT₁ₑ Receptor | Agonism | 29.3 | 171.0 | Human | |
| 5-HT₁F Receptor | Agonism | - | 64.6 | Human | |
| 5-HT₂ Receptors | Antagonism | Moderate Affinity (qualitative) | - | - | |
| Histamine H₁ Receptor | Antagonism | High Affinity (qualitative) | - | - |
Table 2: this compound Affinity for Serotonin and Histamine Receptors
Detailed Mechanisms of Action in Neuronal Circuits
Noradrenergic System Modulation
This compound's primary effect on the noradrenergic system is the enhancement of norepinephrine (NE) neurotransmission. This is achieved through a dual mechanism:
-
α₂-Adrenergic Receptor Antagonism : this compound acts as an antagonist at presynaptic α₂-adrenergic autoreceptors located on noradrenergic neurons. These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of NE. By blocking these receptors, this compound disinhibits the neuron, leading to a sustained increase in the firing rate and release of NE into the synaptic cleft.
-
Norepinephrine Reuptake Inhibition : this compound also binds to the norepinephrine transporter (NET), albeit with moderate potency, inhibiting the reuptake of NE from the synapse back into the presynaptic neuron. This action prolongs the presence of NE in the synaptic cleft, further enhancing noradrenergic signaling.
The combined effect of α₂-receptor antagonism and NET inhibition leads to a significant elevation of extracellular norepinephrine levels in key brain regions associated with mood regulation.
Serotonergic System Modulation
This compound's interaction with the serotonergic system is complex and involves antagonism at multiple receptor subtypes. This distinguishes it from many other antidepressants that primarily target the serotonin transporter (SERT), for which this compound has a very low affinity.
-
5-HT₂ Receptor Antagonism : this compound exhibits moderate antagonistic effects at 5-HT₂ receptors. Blockade of 5-HT₂A and 5-HT₂C receptors is thought to contribute to its antidepressant and anxiolytic effects, and may also mitigate some of the side effects associated with increased serotonin levels, such as insomnia and sexual dysfunction.
-
Unexpected Agonism at 5-HT₁ₑ and 5-HT₁F Receptors : Recent research has revealed that this compound acts as a potent agonist at the less-explored 5-HT₁ₑ and 5-HT₁F receptors. The clinical significance of this agonism is still under investigation but may contribute to its overall therapeutic profile.
The antagonism of specific serotonin receptors, in the context of elevated norepinephrine levels (which can also influence serotonin release), results in a nuanced modulation of the serotonergic system.
Histaminergic System Modulation
This compound is a potent antagonist of the histamine H₁ receptor. This action is not directly linked to its antidepressant efficacy but is responsible for its sedative and hypnotic effects. This property can be clinically advantageous in depressed patients who also suffer from insomnia or anxiety.
Experimental Protocols
The pharmacological profile of this compound has been elucidated through a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a drug for a specific receptor or transporter.
-
Objective : To determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound for various target proteins.
-
General Methodology :
-
Membrane Preparation : Tissues from specific brain regions (e.g., rat cortex) or cells expressing the recombinant human receptor of interest are homogenized and centrifuged to isolate cell membranes containing the target protein.
-
Incubation : The membrane preparation is incubated with a specific radioligand (a radioactive molecule known to bind to the target) and varying concentrations of the unlabeled test compound (this compound).
-
Separation : After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
-
Specific Protocol for 5-HT₁ₑ Receptor Binding :
-
Cell Line : Flp-In 293 T-Rex cells stably expressing the human 5-HT₁ₑ receptor.
-
Radioligand : [³H]5-HT.
-
Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 5 mM ascorbic acid, 10 μM pargyline, pH 7.4.
-
Incubation : Membranes are incubated with [³H]5-HT and varying concentrations of this compound for 60 minutes at 25°C.
-
Non-specific Binding : Determined in the presence of 10 μM unlabeled 5-HT.
-
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic view of drug effects on neurochemistry.
-
Objective : To measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in brain regions like the hypothalamus or prefrontal cortex.
-
General Methodology :
-
Probe Implantation : A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Perfusion : The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate.
-
Sampling : Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.
-
Drug Administration : After collecting baseline samples, this compound is administered systemically (e.g., intraperitoneally).
-
Analysis : The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Conclusion
This compound possesses a complex and multifaceted mechanism of action that distinguishes it from other classes of antidepressants. Its primary actions as an α₂-adrenergic antagonist and norepinephrine reuptake inhibitor robustly enhance noradrenergic neurotransmission. Concurrently, its profile of serotonin receptor antagonism and newly discovered agonism at 5-HT₁ₑ/₁F receptors provides a sophisticated modulation of the serotonergic system. The potent H₁ receptor antagonism accounts for its sedative properties. This unique combination of pharmacological activities allows this compound to exert its therapeutic effects on mood and behavior through multiple, synergistic pathways within the neuronal circuits of the brain. Further research into the downstream signaling consequences of its actions on less-characterized receptors like 5-HT₁ₑ and 5-HT₁F may provide deeper insights into its therapeutic profile and open new avenues for drug development.
References
In-Depth Technical Guide to the Pharmacological Profile of Setiptiline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setiptiline hydrochloride, a tetracyclic antidepressant (TeCA), is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic properties including receptor binding affinities and neurotransmitter reuptake inhibition, and available pharmacokinetic data. The document synthesizes preclinical and clinical findings to offer a detailed resource for researchers and professionals in the field of drug development. Methodologies for key experimental assays are described, and quantitative data are presented in structured tables for clarity and comparative analysis. Visual representations of signaling pathways and experimental workflows are provided to facilitate understanding of the complex pharmacological interactions of this compound.
Introduction
This compound, also known as teciptiline, is a tetracyclic antidepressant that was first introduced for the treatment of depression in Japan in 1989.[1] Structurally, it is a close analog of other tetracyclic antidepressants like mianserin and mirtazapine.[1] Its primary therapeutic indication is for the management of major depressive disorder.[2] This guide delves into the core pharmacological characteristics of this compound hydrochloride, providing a technical foundation for further research and development.
Mechanism of Action
This compound hydrochloride exerts its antidepressant effects through a multi-faceted mechanism of action, primarily as an antagonist at various neurotransmitter receptors.[3] It is categorized as a noradrenergic and specific serotonergic antidepressant (NaSSA) due to its distinct pharmacological activities that lead to an enhancement of both noradrenergic and serotonergic neurotransmission.
The principal mechanisms include:
-
α2-Adrenergic Receptor Antagonism: this compound is an antagonist of presynaptic α2-adrenergic autoreceptors and heteroreceptors. By blocking these receptors, it inhibits the negative feedback mechanism that normally suppresses the release of norepinephrine and serotonin. This leads to an increased release of these neurotransmitters into the synaptic cleft.
-
Serotonin Receptor Antagonism: The compound exhibits antagonist activity at various serotonin receptor subtypes. This action is believed to contribute to its therapeutic effects and may also modulate its side-effect profile.
-
Norepinephrine Reuptake Inhibition: this compound also functions as an inhibitor of the norepinephrine transporter (NET), further increasing the synaptic concentration of norepinephrine.
The combined effect of α2-adrenergic receptor antagonism and norepinephrine reuptake inhibition results in a significant enhancement of noradrenergic signaling. The antagonism of α2-heteroreceptors on serotonergic neurons increases the release of serotonin, contributing to its effects on the serotonergic system.
Signaling Pathway
The primary signaling pathway influenced by this compound involves the modulation of monoaminergic neurotransmission. The antagonism of presynaptic α2-autoreceptors on noradrenergic neurons and α2-heteroreceptors on serotonergic neurons is a key initiating step.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its binding affinities for a range of receptors and its functional activity at neurotransmitter transporters.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound to various neurotransmitter receptors is crucial for understanding its pharmacological effects and potential side effects. The following table summarizes the available Ki values.
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1e | 171.0 (EC50) | Human | |
| 5-HT1F | 64.6 (EC50) | Human |
Neurotransmitter Reuptake Inhibition
This compound's inhibitory activity at monoamine transporters contributes to its mechanism of action. The following table presents the IC50 values for the inhibition of neurotransmitter reuptake.
| Transporter | IC50 (nM) | Species | Reference |
| Serotonin Transporter (SERT) | >10,000 | Rat | |
| Norepinephrine Transporter (NET) | 220 | Rat | |
| Dopamine Transporter (DAT) | >10,000 | Rat |
These data indicate that this compound is a relatively potent inhibitor of norepinephrine reuptake, while its activity at the serotonin and dopamine transporters is negligible.
Experimental Protocols
This section outlines the general methodologies for the key experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in an assay buffer.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., ³H-labeled) for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
Objective: To determine the potency (IC50) of this compound to inhibit the reuptake of norepinephrine, serotonin, and dopamine.
Methodology:
-
Synaptosome or Cell Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., rat cortex, striatum) or cell lines stably expressing the respective monoamine transporters (NET, SERT, DAT) are cultured.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., ³H-norepinephrine, ³H-serotonin, or ³H-dopamine) is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.
Pharmacokinetics
Clinical Trials
Information regarding the design and results of specific clinical trials for this compound hydrochloride is limited in the available literature. The drug was approved for use in Japan, suggesting that clinical trials demonstrating its efficacy and safety in the treatment of depression were conducted. However, detailed protocols and outcomes of these trials are not widely published in English-language journals. PubChem notes that the maximum clinical trial phase reached by this compound is Phase II.
Conclusion
This compound hydrochloride is a tetracyclic antidepressant with a distinct pharmacological profile as a noradrenergic and specific serotonergic antidepressant. Its primary mechanism of action involves the antagonism of α2-adrenergic and serotonin receptors, coupled with the inhibition of norepinephrine reuptake. This leads to an enhanced synaptic availability of both norepinephrine and serotonin. While its pharmacodynamic effects on these systems are relatively well-characterized through in vitro studies, a comprehensive receptor binding profile and detailed pharmacokinetic and clinical trial data are not extensively available. Further research is warranted to fully elucidate the clinical pharmacology of this compound and its therapeutic potential. This technical guide provides a foundational understanding of its core pharmacological properties to aid researchers and drug development professionals in their ongoing investigations.
References
In-Vitro Receptor Binding Affinity of Setiptiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setiptiline is a tetracyclic antidepressant (TeCA) that operates as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Its therapeutic effects are rooted in a complex pharmacological profile, characterized by interactions with multiple neurotransmitter receptors. This technical guide provides a detailed overview of the in-vitro receptor binding affinity of this compound, presenting quantitative data, experimental methodologies, and illustrating key signaling pathways and workflows. The information is intended to support further research and drug development efforts in the field of neuropsychopharmacology.
Core Pharmacological Profile
This compound's primary mechanism of action involves the antagonism of α2-adrenergic receptors and various serotonin receptors, alongside inhibition of norepinephrine reuptake.[2][3] It also demonstrates potent antagonism at histamine H1 receptors.[2] Interestingly, recent studies have revealed an unexpected agonistic activity at 5-HT1e and 5-HT1F receptors.[4]
Quantitative Receptor Binding Affinity
The in-vitro binding affinity of this compound has been quantified for several key receptors. The following tables summarize the available data, presenting inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50).
| Receptor/Transporter | Value (nM) | Parameter | Species | Reference |
| α2-Adrenergic Receptor | 24.3 | IC50 | Rat | |
| Norepinephrine Transporter (NET) | 220 | IC50 | Rat | |
| Serotonin Transporter (SERT) | >10,000 | IC50 | Rat | |
| Dopamine Transporter (DAT) | >10,000 | IC50 | Rat |
| Receptor | Value (nM) | Parameter | Reference |
| 5-HT1e Receptor | 29.3 | Ki | |
| 5-HT1e Receptor | 171.0 | EC50 | |
| 5-HT1F Receptor | 64.6 | EC50 |
Experimental Protocols
The determination of in-vitro receptor binding affinity is predominantly achieved through radioligand binding assays. These assays measure the interaction of a radiolabeled ligand with its receptor and the ability of a test compound, such as this compound, to compete for this binding.
General Workflow for Competitive Radioligand Binding Assay
General workflow for a competitive radioligand binding assay.
Protocol 1: α2-Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.
-
Radioligand: [3H]Rauwolscine (a high-affinity α2-AR antagonist).
-
Receptor Source: Membrane preparations from tissues or cell lines expressing α2-adrenergic receptors (e.g., bovine cerebral cortex, human platelets).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.
-
Procedure:
-
In a 96-well plate, combine the receptor membrane preparation, [3H]Rauwolscine (at a final concentration of 1-3 nM), and varying concentrations of this compound.
-
For the determination of non-specific binding, a separate set of wells will contain the receptor preparation, radioligand, and a high concentration of phentolamine.
-
Total binding is determined in the absence of any competing ligand.
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Rauwolscine (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol 2: 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A receptor antagonist).
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or from brain tissue (e.g., rat cortex).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., 1 µM ketanserin).
-
Procedure:
-
Combine receptor membranes, [3H]Ketanserin, and a range of this compound concentrations in a 96-well plate.
-
Incubate to allow for equilibrium binding.
-
Separate bound from free radioligand by rapid filtration.
-
Wash the filters with cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 from the dose-response curve and subsequently the Ki value using the Cheng-Prusoff equation.
Protocol 3: Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the Histamine H1 receptor.
-
Radioligand: [3H]Pyrilamine or [3H]Mepyramine (H1 receptor antagonists).
-
Receptor Source: Membrane preparations from tissues with high H1 receptor density (e.g., guinea pig cerebellum or cell lines expressing the human H1 receptor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM diphenhydramine).
-
Procedure:
-
Incubate receptor membranes with [3H]pyrilamine and varying concentrations of this compound.
-
After reaching equilibrium, separate bound and free radioligand via filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity by scintillation counting.
-
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathways
The interaction of this compound with its target receptors initiates specific intracellular signaling cascades.
α2-Adrenergic Receptor Signaling (Antagonism)
As an antagonist, this compound blocks the canonical Gi-coupled signaling pathway of α2-adrenergic receptors. Typically, agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this, this compound prevents the inhibitory effect on neurotransmitter release, thereby increasing the synaptic concentration of norepinephrine.
Antagonism of α2-Adrenergic Receptor Signaling by this compound.
5-HT2A Receptor Signaling (Antagonism)
This compound's antagonism at 5-HT2A receptors blocks the Gq-coupled pathway. Agonist binding to 5-HT2A receptors normally activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). This compound's blockade of this pathway contributes to its therapeutic effects.
Antagonism of 5-HT2A Receptor Signaling by this compound.
Histamine H1 Receptor Signaling (Antagonism)
As a potent antagonist of the histamine H1 receptor, this compound blocks its Gq/11-coupled signaling. This prevents the activation of phospholipase C and the subsequent downstream effects, which is the mechanism behind its sedative properties.
Antagonism of Histamine H1 Receptor Signaling by this compound.
Conclusion
This compound demonstrates a complex and multifaceted in-vitro receptor binding profile. Its potent antagonism at α2-adrenergic and histamine H1 receptors, coupled with its effects on serotonin receptors, underpins its classification as a NaSSA. The unexpected agonism at 5-HT1e and 5-HT1F receptors opens new avenues for understanding its complete pharmacological signature. This guide provides a foundational summary of its binding affinities and the methodologies used to determine them, serving as a valuable resource for the scientific community. Further research is warranted to elucidate the precise antagonist binding affinities at key serotonin receptor subtypes and to fully explore the clinical implications of its diverse receptor interactions.
References
Setiptiline and Monoamine Oxidase Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setiptiline is a tetracyclic antidepressant classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism of action involves the antagonism of α2-adrenergic and specific serotonin receptors. A comprehensive review of existing scientific literature reveals a lack of direct evidence and quantitative data regarding this compound's inhibitory effects on monoamine oxidase (MAO) A or B isoforms. The well-documented contraindication of this compound with monoamine oxidase inhibitors (MAOIs) is based on the significant risk of serotonin syndrome due to pharmacodynamic interactions, not on direct MAO inhibition by this compound itself. This whitepaper summarizes the known pharmacology of this compound, elucidates the theoretical basis for the adverse interaction with MAOIs, and presents a generalized experimental protocol for assessing the potential of a compound to inhibit MAO activity, which could be applied to this compound in future studies.
Introduction to this compound
This compound is a tetracyclic antidepressant used for the treatment of major depressive disorder.[1] Structurally similar to mianserin and mirtazapine, it exerts its therapeutic effects through a distinct pharmacological profile.[2][3] Unlike many other classes of antidepressants, this compound's primary mode of action is not the inhibition of neurotransmitter reuptake.
Established Mechanism of Action
This compound functions as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[1][4] By blocking these receptors, it enhances the release of norepinephrine. Additionally, it is an antagonist at certain serotonin receptors, which contributes to its specific serotonergic effects. This dual action is believed to be responsible for its antidepressant efficacy.
This compound and Monoamine Oxidase: A Review of the Evidence
Monoamine oxidase (MAO) is a critical enzyme in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. It exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Despite a thorough search of scientific databases, no peer-reviewed studies providing quantitative data (e.g., IC50 or Ki values) on the direct inhibition of MAO-A or MAO-B by this compound have been identified.
The contraindication of this compound with MAOIs is a crucial clinical consideration. This is not due to this compound acting as an MAOI, but because of the potential for a life-threatening condition known as serotonin syndrome.
The Pharmacodynamic Basis of the Interaction with MAOIs
Serotonin syndrome arises from an excess of serotonergic activity in the central nervous system. The concurrent administration of a drug that increases serotonin release or availability with a drug that prevents its breakdown can lead to a rapid and dangerous accumulation of serotonin in the synaptic cleft.
-
This compound's Role: While not a direct serotonin reuptake inhibitor, this compound's complex interactions with serotonin receptors can modulate serotonergic transmission.
-
MAOI's Role: MAOIs, by inhibiting the MAO-A enzyme, prevent the metabolic degradation of serotonin, thereby increasing its intraneuronal concentration and availability for release.
The combination of these two mechanisms can overwhelm the serotonin system, leading to the signs and symptoms of serotonin syndrome.
Quantitative Data on this compound's MAO Activity
As stated, no direct quantitative data from in vitro or in vivo studies on the inhibitory effect of this compound on MAO-A or MAO-B is currently available in the public domain. Therefore, a data table cannot be provided.
Hypothetical Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
To investigate the potential direct effects of this compound on MAO activity, a standard in vitro fluorometric assay could be employed. This method is sensitive, and high-throughput adaptable, and measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control inhibitors.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (this compound) or control inhibitor at various concentrations, and the respective MAO enzyme. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for any potential interaction between the compound and the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the MAO substrate, HRP, and the fluorescent probe. Add this mix to each well to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time (kinetic assay) or at a fixed endpoint.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Visualizations
References
The Genesis of a Tetracyclic Antidepressant: An In-depth Technical Guide to the Early-Phase Discovery and Synthesis of Setiptiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setiptiline, a tetracycl ic antidepressant (TeCA), represents a significant advancement in the pharmacological treatment of depression. Launched in Japan in 1989, its unique neurochemical profile, characterized by a combination of norepinephrine reuptake inhibition and potent antagonism at α2-adrenergic, serotonergic, and histaminic receptors, distinguishes it from earlier classes of antidepressants. This technical guide provides a comprehensive overview of the core aspects of this compound's early-phase discovery and synthesis, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The document details its mechanism of action, summarizes key quantitative pharmacological data, outlines relevant experimental protocols, and provides a patented synthetic route.
Introduction: The Emergence of a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)
The development of this compound, also known by its developmental codes Org-8282 and MO-8282, emerged from the ongoing quest for antidepressants with improved efficacy and tolerability profiles compared to the first-generation tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). This compound is a close structural analogue of mianserin, another tetracyclic antidepressant, suggesting a discovery process rooted in the exploration of modifications to the tetracyclic chemical scaffold to optimize pharmacological activity.[1] Its classification as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) highlights its distinct mechanism of action, which is primarily centered on enhancing noradrenergic and serotonergic neurotransmission through receptor blockade rather than potent reuptake inhibition alone.[1][2]
Mechanism of Action: A Multi-Target Approach
This compound's therapeutic effects are attributed to its complex pharmacology, engaging multiple neurotransmitter systems:
-
α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic autoreceptors, this compound disinhibits the release of norepinephrine, leading to increased synaptic concentrations of this key neurotransmitter implicated in mood regulation.[2][3] This is a primary mechanism contributing to its antidepressant effects.
-
Serotonin Receptor Antagonism: this compound acts as an antagonist at various serotonin receptor subtypes, with a notable interaction at 5-HT2 receptors. This action is thought to contribute to its anxiolytic and sleep-regulating properties, and may also play a role in its overall antidepressant efficacy.
-
Norepinephrine Reuptake Inhibition: this compound also exhibits inhibitory activity at the norepinephrine transporter (NET), further augmenting noradrenergic signaling by preventing the reuptake of norepinephrine from the synaptic cleft.
-
Histamine H1 Receptor Antagonism: Potent blockade of H1 receptors is a prominent feature of this compound's profile, which underlies its sedative effects. This can be clinically beneficial for depressed patients experiencing insomnia.
-
Unexpected 5-HT1e/1F Receptor Agonism: Recent research has uncovered an unexpected agonist activity of this compound at the 5-HT1e and 5-HT1F serotonin receptor subtypes. The clinical significance of this finding is still under investigation but opens new avenues for understanding the full spectrum of this compound's pharmacological actions.
The interplay of these mechanisms results in a broad-spectrum antidepressant activity that can address a range of symptoms associated with major depressive disorder.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the in vitro pharmacological profile of this compound. This data is crucial for understanding its potency and selectivity across various molecular targets.
Table 1: Transporter Binding and Reuptake Inhibition
| Target | Species | Assay Type | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | Rat | Reuptake Inhibition (IC50) | 220 | |
| Serotonin Transporter (SERT) | Rat | Reuptake Inhibition (IC50) | >10,000 | |
| Dopamine Transporter (DAT) | Rat | Reuptake Inhibition (IC50) | >10,000 |
Table 2: Receptor Binding Affinities and Functional Activity
| Target | Species | Assay Type | Value (nM) | Reference |
| α2-Adrenergic Receptor | Human | Antagonist Activity | - | |
| 5-HT2 Receptor | Human | Antagonist Activity | - | |
| Histamine H1 Receptor | Human | Inverse Agonist/Antihistamine Activity | - | |
| 5-HT1e Receptor | Human | Agonist Activity (EC50) | 171.0 | |
| 5-HT1F Receptor | Human | Agonist Activity (EC50) | 64.6 |
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process to construct its characteristic tetracyclic core. A patented method outlines a convergent synthesis strategy.
Patented Synthetic Route
A key patented synthetic pathway for this compound involves the following sequence of reactions:
-
Addition Reaction: Reaction of a general formula compound I with a general formula compound II to yield the intermediate IV (N,N-methyl, methoxycarbonyl ethyl-2-phenyl-methyl propionate-3-amine).
-
Dieckmann Condensation and Decarboxylation: The intermediate IV undergoes an intramolecular Dieckmann condensation under strong basic conditions, followed by decarboxylation in a strongly acidic solution to form the piperidine-4-ketone intermediate V (N-methyl-3-phenyl piperidine-4-ketone).
-
Addition of a Phenyl Group: Intermediate V reacts with a general formula compound III in the presence of an organometallic compound to produce the tertiary alcohol intermediate VI (N-methyl-3-phenyl-4,4-hydroxyl, O-methyl phenyl piperidine).
-
Intramolecular Cyclization: The final tetracyclic structure of this compound is achieved through an acid-catalyzed intramolecular cyclization of intermediate VI, typically using polyphosphoric acid.
-
Salt Formation: The free base of this compound is then reacted with maleic acid in an organic solvent to yield this compound maleate, the pharmaceutically used salt form.
Experimental Protocols
The following sections provide generalized methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Norepinephrine Reuptake Inhibition Assay
Objective: To determine the potency of this compound to inhibit the norepinephrine transporter (NET).
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells. Culture the cells to confluence in appropriate multi-well plates.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer or a similar physiological buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference NET inhibitor (e.g., Desipramine) in the assay buffer.
-
Radioligand Preparation: Use a radiolabeled norepinephrine analogue, such as [³H]-norepinephrine, at a concentration close to its Km for the transporter.
-
Assay Procedure:
-
Wash the cell monolayers with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound, the reference inhibitor, or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the [³H]-norepinephrine solution to each well and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of [³H]-norepinephrine uptake (IC50) by non-linear regression analysis of the concentration-response curve.
Receptor Binding Assays (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic, serotonin, and histamine H1 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., human α2A-adrenergic, 5-HT2A, or H1 receptors) or from appropriate animal tissues known to be rich in these receptors.
-
Radioligand: Select a high-affinity radiolabeled antagonist for the specific receptor (e.g., [³H]-Rauwolscine or [³H]-Yohimbine for α2-receptors; [³H]-Ketanserin or [³H]-Spiperone for 5-HT2A receptors; [³H]-Pyrilamine or [³H]-Mepyramine for H1 receptors).
-
Assay Buffer: Use a buffer system appropriate for the specific receptor binding assay (e.g., Tris-HCl buffer with specific ion concentrations).
-
Assay Procedure:
-
In a multi-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
For determination of non-specific binding, a high concentration of a known unlabeled antagonist for the receptor is used in separate wells.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound stands as a noteworthy example of a tetracyclic antidepressant with a complex, multi-target mechanism of action. Its early development, likely evolving from the chemical scaffold of mianserin, led to a compound with a unique combination of norepinephrine reuptake inhibition and potent antagonism at key neuroreceptors. This technical guide has provided a consolidated overview of its synthesis, mechanism of action, and the experimental methodologies crucial for its pharmacological characterization. For researchers and professionals in drug discovery, a thorough understanding of the foundational science behind established drugs like this compound can provide valuable insights for the design and development of the next generation of therapeutics for depressive disorders.
References
Unveiling the Off-Target Pharmacology of Setiptiline: A Technical Guide for Preclinical Researchers
An In-depth Examination of the Preclinical Off-Target Effects of the Tetracyclic Antidepressant Setiptiline
Introduction
This compound is a tetracyclic antidepressant (TeCA) classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Primarily developed and marketed in Japan for the treatment of depression, its therapeutic effects are attributed to its interaction with key neurotransmitter systems.[1] However, like many centrally acting agents, a comprehensive understanding of its off-target interactions is crucial for a complete preclinical safety and efficacy assessment. This technical guide provides a detailed overview of the known off-target effects of this compound in preclinical models, presenting quantitative binding data, outlining experimental methodologies, and visualizing relevant biological pathways to support researchers, scientists, and drug development professionals.
Core Pharmacological Profile
This compound's primary mechanism of action involves the antagonism of α2-adrenergic receptors and certain serotonin receptors.[2][3] This dual action is believed to enhance noradrenergic and serotonergic neurotransmission. The antagonism of presynaptic α2-autoreceptors leads to increased norepinephrine release, while its effects on serotonin receptors contribute to its overall antidepressant profile.[2] Additionally, this compound is a potent inhibitor of the norepinephrine transporter (NET).
Quantitative Analysis of Off-Target Binding Affinities
The following tables summarize the available quantitative data on the binding affinities of this compound for various on-target and off-target receptors and transporters in preclinical models. This data, primarily derived from in vitro radioligand binding assays, is essential for predicting the potential for off-target effects.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Target | Ki (nM) | IC50 (nM) | Species | Reference |
| Serotonin Transporter (SERT) | - | >10,000 | Rat | |
| Norepinephrine Transporter (NET) | - | 220 | Rat | |
| Dopamine Transporter (DAT) | - | >10,000 | Rat |
Table 2: Serotonin Receptor Binding and Functional Activity of this compound
| Target | Ki (nM) | EC50 (nM) | Functional Activity | Reference |
| 5-HT1e Receptor | - | 171.0 | Full Agonist | |
| 5-HT1F Receptor | - | 64.6 | Full Agonist | |
| 5-HT2 Receptors | - | - | Moderate Antagonist |
Table 3: Adrenergic and Histamine Receptor Interactions of this compound (Qualitative Data)
| Target | Interaction | Reference |
| α2-Adrenergic Receptors | Antagonist | |
| Histamine H1 Receptor | High Affinity Antagonist/Inverse Agonist |
Key Off-Target Signaling Pathways
This compound's interaction with off-target receptors can trigger a cascade of intracellular signaling events. Understanding these pathways is critical for predicting the physiological consequences of these interactions.
Histamine H1 Receptor Antagonism
This compound's high affinity for the histamine H1 receptor is a significant off-target interaction. Antagonism of this G-protein coupled receptor (GPCR) is known to cause sedative effects. The signaling pathway is depicted below.
Caption: Signaling pathway of histamine H1 receptor antagonism by this compound.
α2-Adrenergic Receptor Antagonism
This compound's antagonism of presynaptic α2-adrenergic receptors is a key component of its primary mechanism of action but can also be considered in the context of its broader pharmacological profile. This action disinhibits the release of norepinephrine.
Caption: Presynaptic α2-adrenergic receptor antagonism by this compound.
Experimental Protocols
The quantitative data presented in this guide are primarily generated through in vitro radioligand binding assays. These assays are a gold standard for determining the affinity of a compound for a specific receptor.
General Radioligand Binding Assay Protocol
A typical competitive radioligand binding assay involves the following steps:
-
Tissue/Cell Preparation: Membranes from tissues or cultured cells expressing the receptor of interest are prepared through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical in vitro study to determine the off-target binding profile of a compound like this compound.
References
- 1. Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Behavioral effects of a new antidepressant, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Setiptiline's Role in Modulating the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the potential role of setiptiline, a tetracyclic antidepressant, in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis. Due to a scarcity of direct research on this compound's effects on the HPA axis, this paper synthesizes information on its pharmacological profile, the known interactions of its target receptors with the HPA axis, and data from the closely related compound, mianserin. This guide offers a theoretical framework for understanding this compound's potential HPA axis modulation and provides detailed experimental protocols for future preclinical investigations.
Introduction: this compound and the HPA Axis in Depression
This compound is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA)[1][2]. It has been used for the treatment of major depressive disorder, primarily in Japan since 1989[1][2]. The pathophysiology of major depression is complex and not fully elucidated, but a significant body of evidence points to the dysregulation of the HPA axis as a key contributing factor[3]. The HPA axis is a critical neuroendocrine system that governs responses to stress. Chronic hyperactivity of the HPA axis is a common biological finding in patients with depression.
Antidepressant treatments are often associated with the normalization of HPA axis function, suggesting that modulation of this system is a crucial component of their therapeutic effect. While the effects of many selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) on the HPA axis have been extensively studied, there is a notable lack of direct research on this compound. This guide aims to bridge this gap by inferring this compound's potential role in HPA axis modulation based on its known pharmacological properties.
Pharmacological Profile of this compound
This compound's mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems that are known to influence the HPA axis. Its primary pharmacological actions include:
-
α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic autoreceptors, this compound enhances the release of norepinephrine.
-
Serotonin Receptor Antagonism: this compound acts as an antagonist at various serotonin receptors, likely including 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes.
-
Norepinephrine Reuptake Inhibition: It also inhibits the reuptake of norepinephrine, further increasing its synaptic availability.
-
Histamine H1 Receptor Antagonism: this compound is a potent antagonist of H1 receptors, which contributes to its sedative effects.
Table 1: Receptor Binding Profile of this compound and Related Compounds
| Receptor | Action of this compound | Reference | Action of Mianserin (related compound) | Reference |
| α2-Adrenergic | Antagonist | Antagonist | ||
| Serotonin 5-HT1e | Agonist | Agonist | ||
| Serotonin 5-HT1F | Agonist | Agonist | ||
| Serotonin 5-HT2 | Antagonist | Antagonist | ||
| Histamine H1 | Antagonist/Inverse Agonist | Antagonist | ||
| Norepinephrine Transporter (NET) | Inhibitor | Weak Inhibitor | ||
| κ-Opioid | Not well characterized | Agonist |
Inferred Role of this compound in HPA Axis Modulation
Based on its pharmacological profile, this compound's modulation of the HPA axis can be inferred through its actions on noradrenergic and serotonergic systems, both of which are potent regulators of HPA axis activity.
-
Noradrenergic System: The increased noradrenergic neurotransmission resulting from α2-adrenergic antagonism and norepinephrine reuptake inhibition is likely to have a stimulatory effect on the HPA axis. Norepinephrine generally stimulates the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn activates the pituitary to release adrenocorticotropic hormone (ACTH) and subsequently cortisol from the adrenal glands.
-
Serotonergic System: The role of serotonin in HPA axis regulation is more complex, with different receptor subtypes mediating opposing effects. This compound's antagonist activity at 5-HT2 receptors may contribute to a dampening of HPA axis activity, as 5-HT2 receptor activation is often associated with HPA axis stimulation. However, its agonist activity at 5-HT1e and 5-HT1F receptors is less understood in the context of HPA regulation.
-
Comparison with Mianserin: Studies on the closely related tetracyclic antidepressant mianserin offer some insight. A study on healthy male volunteers found that mianserin did not cause any significant changes in the nocturnal secretion of cortisol or ACTH compared to a placebo. This suggests that the net effect of tetracyclic antidepressants on the HPA axis in non-depressed individuals may be minimal. However, in a state of HPA axis hyperactivity, as seen in depression, the modulatory effects could be more pronounced.
References
Exploring the Potential Neuroprotective Properties of Setiptiline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setiptiline, a tetracyclic antidepressant, has a well-established role in the treatment of depression through its modulation of noradrenergic and serotonergic systems. While its efficacy as an antidepressant is recognized, its potential neuroprotective properties remain largely unexplored. This technical guide synthesizes the known pharmacology of this compound and extrapolates potential neuroprotective mechanisms based on the broader class of tetracyclic and tricyclic antidepressants. This paper will delve into hypothesized signaling pathways, including the upregulation of neurotrophic factors, inhibition of microglial activation, and modulation of apoptotic cascades. Furthermore, it provides detailed, hypothetical experimental protocols to guide future research into validating these potential neuroprotective effects. The objective is to provide a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound beyond its current indications.
Introduction to this compound
This compound is a tetracyclic antidepressant that is pharmacologically classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] It was introduced for the treatment of depression in Japan in 1989.[1] The therapeutic effects of this compound are primarily attributed to its action on the central nervous system, where it enhances noradrenergic and serotonergic neurotransmission.[3]
Mechanism of Action
This compound's primary mechanism of action involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[1] This action blocks the negative feedback mechanism for norepinephrine (NE) release, leading to an increased concentration of NE in the synaptic cleft. Additionally, this compound is an antagonist at various serotonin (5-HT) receptors, which is thought to contribute to its antidepressant effects. It also possesses some norepinephrine reuptake inhibition properties. The multifaceted interaction of this compound with these neurotransmitter systems underscores its efficacy in treating depressive disorders.
Hypothesized Neuroprotective Mechanisms of this compound
While direct experimental evidence for the neuroprotective effects of this compound is currently lacking in the scientific literature, the well-documented neuroprotective properties of other tricyclic and tetracyclic antidepressants allow for the formulation of several plausible hypotheses. These potential mechanisms are centered around the modulation of key cellular pathways involved in neuronal survival and resilience.
Upregulation of Neurotrophic Factors
A prominent neuroprotective mechanism associated with various antidepressants is the upregulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). These proteins are crucial for neuronal survival, growth, and synaptic plasticity. Antidepressants are thought to increase the expression of these factors, which in turn activate pro-survival signaling cascades.
Potential Signaling Pathway: this compound, through its enhancement of noradrenergic and serotonergic signaling, may trigger the activation of intracellular pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of these pathways can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which then promotes the transcription of genes encoding neurotrophic factors like BDNF.
Caption: Hypothesized this compound-induced neurotrophic factor upregulation.
Inhibition of Microglial Activation
Neuroinflammation, characterized by the activation of microglia, is implicated in the pathogenesis of various neurodegenerative diseases. Activated microglia can release pro-inflammatory cytokines, reactive oxygen species (ROS), and nitric oxide, which can be toxic to neurons. Several antidepressants have demonstrated anti-inflammatory properties by inhibiting microglial activation.
Potential Mechanism: this compound may exert neuroprotective effects by suppressing the activation of microglia. This could occur through the modulation of intracellular signaling pathways within microglia that are responsible for the production of inflammatory mediators. By reducing the release of neurotoxic factors, this compound could help preserve neuronal integrity.
Caption: Hypothesized inhibition of microglial activation by this compound.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the development and maintenance of the nervous system, but its dysregulation can lead to neuronal loss in neurodegenerative disorders. Some antidepressants have been shown to possess anti-apoptotic properties, thereby promoting neuronal survival.
Potential Signaling Pathway: this compound's potential anti-apoptotic effects could be mediated through the modulation of the Bcl-2 family of proteins. By increasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and/or decreasing the expression of pro-apoptotic proteins (e.g., Bax, Bak), this compound could prevent the release of cytochrome c from the mitochondria. This, in turn, would inhibit the activation of caspases, the key executioners of apoptosis.
References
Methodological & Application
Application Notes and Protocols for Setiptiline Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Setiptiline (also known as teciptiline) in rodent models for preclinical antidepressant research. The protocols outlined below are based on established methodologies for assessing antidepressant-like activity.
Mechanism of Action: Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)
This compound is a tetracyclic antidepressant that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Its primary mechanism of action involves the antagonism of central α2-adrenergic autoreceptors and heteroreceptors. This blockade inhibits the negative feedback mechanism for norepinephrine (NE) release, leading to an increase in noradrenergic neurotransmission.[2]
Simultaneously, this compound acts as an antagonist at serotonin receptors, particularly 5-HT2A and 5-HT2C.[1] By blocking these receptors, it is thought to specifically enhance 5-HT1A-mediated serotonergic transmission, which is associated with therapeutic antidepressant effects, while mitigating some of the side effects linked to broad serotonin receptor activation.[1][2]
This compound's dual antagonism of α2-adrenergic and 5-HT2A/2C receptors.
Data Presentation: Quantitative Administration Parameters
The following tables summarize typical dosage ranges and administration details for this compound in common rodent behavioral models. It is crucial to perform dose-response studies to determine the optimal concentration for specific experimental conditions.
Table 1: this compound Administration in the Forced Swim Test (FST)
| Species | Dosage (mg/kg) | Administration Route | Vehicle | Treatment Schedule | Anticipated Effect |
| Rat | 10 - 40 | Intraperitoneal (i.p.) | Saline or 0.5% Carboxymethyl cellulose (CMC) | Acute (30-60 min pre-test) | Decrease in immobility time |
| Mouse | 5 - 30 | Intraperitoneal (i.p.) | Saline or Distilled Water with Tween 80 | Acute (30-60 min pre-test) | Decrease in immobility time |
| Rat/Mouse | 5 - 20 | Oral (p.o.) | Distilled Water or 0.5% CMC | Chronic (daily for 14-21 days) | Decrease in immobility time |
Table 2: this compound Administration in the Tail Suspension Test (TST)
| Species | Dosage (mg/kg) | Administration Route | Vehicle | Treatment Schedule | Anticipated Effect |
| Mouse | 5 - 30 | Intraperitoneal (i.p.) | Saline or Distilled Water with Tween 80 | Acute (30-60 min pre-test) | Decrease in immobility time |
| Mouse | 5 - 20 | Oral (p.o.) | Distilled Water or 0.5% CMC | Chronic (daily for 14-21 days) | Decrease in immobility time |
Experimental Protocols
General Considerations for Rodent Administration
-
Animal Selection: Commonly used rodent strains for depression models include Sprague-Dawley and Wistar rats, and C57BL/6 and BALB/c mice. Animals should be allowed to acclimate to the facility for at least one week prior to experimentation.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
-
Drug Preparation: this compound maleate is soluble in water or saline. For suspension, a vehicle such as 0.5% Carboxymethyl cellulose (CMC) or a small percentage of Tween 80 in distilled water can be used. Solutions should be prepared fresh on the day of the experiment.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for acute studies due to rapid absorption. Oral gavage (p.o.) is often used for chronic studies to mimic clinical administration.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.
Protocol 1: Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant efficacy.
Workflow for the Forced Swim Test (FST).
Methodology:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Pre-test (for rats): On day 1, place each rat in the water cylinder for a 15-minute session. This session is not scored and serves to induce a stable baseline of immobility for the test session.
-
Drug Administration: On day 2 (for rats) or the day of the test (for mice), administer this compound or vehicle according to the desired dosage and route (see Table 1). A positive control, such as imipramine (15-30 mg/kg, i.p.), should be included.
-
Test Session: 30-60 minutes post-injection, place the animal in the water cylinder for a 5-minute (rats) or 6-minute (mice) session.
-
Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test for mice. An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.
Protocol 2: Tail Suspension Test (TST)
The TST is another common model for assessing antidepressant activity, primarily used in mice.
Workflow for the Tail Suspension Test (TST).
Methodology:
-
Apparatus: A horizontal bar or ledge elevated at least 50 cm from the floor, from which the mouse can be suspended by its tail.
-
Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle according to the desired dosage and route (see Table 2). A positive control, such as desipramine (20-30 mg/kg, i.p.), should be included.
-
Procedure: Securely attach adhesive tape approximately 1-2 cm from the tip of the mouse's tail and suspend the mouse from the elevated bar.
-
Scoring: The total duration of immobility is recorded during the 6-minute test period. A decrease in immobility time suggests an antidepressant-like effect. Some strains of mice may climb their tails, which can be a confounding factor.
Signaling Pathway Diagram
The following diagram illustrates the proposed downstream signaling cascade following the antagonism of α2-adrenergic and 5-HT2A/2C receptors by this compound.
Downstream signaling of this compound's receptor antagonism.
Antagonism of the Gi-coupled α2-adrenergic receptor by this compound disinhibits adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB). This cascade is believed to upregulate the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), promoting neurogenesis and synaptic plasticity.
Antagonism of the Gq-coupled 5-HT2A and 5-HT2C receptors by this compound is thought to modulate downstream signaling pathways, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways, which are also implicated in neuroplasticity and cellular resilience. The precise interplay of these pathways contributes to the overall antidepressant effect.
References
Application Note: Quantification of Setiptiline in Human Plasma using High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Setiptiline, a tetracyclic antidepressant, in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and an isocratic reverse-phase HPLC system with UV detection. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
This compound is a tetracyclic antidepressant used in the treatment of depression. Accurate and reliable measurement of its concentration in plasma is crucial for optimizing therapeutic dosage and for pharmacokinetic research. This document provides a detailed protocol for a validated HPLC method to quantify this compound in human plasma, ensuring high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound maleate reference standard
-
Mianserin hydrochloride (Internal Standard, IS)
-
HPLC grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., Inertsil C-8, 5 µm, 4.6 x 150 mm)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Chromatographic Conditions
A summary of the optimal HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Inertsil C-8 (5 µm, 4.6 x 150 mm) or equivalent C18 column |
| Mobile Phase | Methanol: 10mM Ammonium Acetate (pH 5.0): Acetonitrile (70:20:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection | UV at 240 nm |
| Internal Standard | Mianserin |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and Mianserin (IS, 1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL) and for low, medium, and high QC samples.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of Mianserin in the same diluent.
Sample Preparation (Solid-Phase Extraction)
The following protocol outlines the solid-phase extraction procedure for plasma samples.
-
Sample Pre-treatment: To 1 mL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the Mianserin internal standard working solution (100 ng/mL). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation.
Linearity
The linearity of the method was assessed by analyzing calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | > 0.995 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on the same day (n=6) and on three different days (n=6).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10% | < 12% | 90 - 110% |
| Medium | 25 | < 8% | < 10% | 92 - 108% |
| High | 75 | < 7% | < 9% | 93 - 107% |
Recovery and Matrix Effect
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations. The matrix effect was evaluated by comparing the peak response of post-extraction spiked samples to that of pure standards.
| Analyte | Concentration (ng/mL) | Extraction Recovery (%)[1][2] | Matrix Effect (%) |
| This compound | Low (5) | 85 - 95 | Minimal |
| High (75) | 88 - 98 | Minimal |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (S/N > 10).
| Parameter | Value (ng/mL)[2] |
| LOD | ~0.5 |
| LOQ | 1.0 |
Visualizations
Caption: Workflow for the solid-phase extraction and HPLC analysis of this compound in plasma.
Caption: Logical diagram of the HPLC system configuration for this compound analysis.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The solid-phase extraction procedure ensures clean extracts and high recovery, while the chromatographic conditions allow for good separation and detection. This validated method is well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic studies of this compound.
References
Application Notes and Protocols for Assessing Setiptiline Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Setiptiline is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its mechanism of action involves antagonism of α2-adrenergic and serotonin receptors, as well as inhibition of norepinephrine reuptake.[1][3][4] While its therapeutic effects are attributed to the modulation of neurotransmitter systems, it is crucial to evaluate its potential cytotoxic effects as part of the drug development and safety assessment process. Cytotoxicity assays are essential tools to measure the degree to which a substance can cause damage to cells, leading to necrosis, apoptosis, or a halt in cell proliferation. This document provides detailed protocols for a panel of cell culture assays to assess the cytotoxicity of this compound.
The selected assays provide a comprehensive overview of different aspects of cell health:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Caspase-3/7 Assay: Detects the activity of key effector caspases involved in the apoptotic pathway.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing this compound cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) at 24h (Mean ± SD) | % Cell Viability at 24h | Absorbance (570 nm) at 48h (Mean ± SD) | % Cell Viability at 48h | Absorbance (570 nm) at 72h (Mean ± SD) | % Cell Viability at 72h |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 | 1.35 ± 0.10 | 100 | 1.45 ± 0.12 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 | 1.30 ± 0.09 | 96.3 | 1.38 ± 0.11 | 95.2 |
| 10 | 1.10 ± 0.06 | 88.0 | 1.05 ± 0.08 | 77.8 | 0.95 ± 0.07 | 65.5 |
| 50 | 0.75 ± 0.05 | 60.0 | 0.60 ± 0.04 | 44.4 | 0.45 ± 0.03 | 31.0 |
| 100 | 0.40 ± 0.03 | 32.0 | 0.25 ± 0.02 | 18.5 | 0.15 ± 0.01 | 10.3 |
Calculation: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that quantitatively measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation:
| This compound Conc. (µM) | Absorbance (490 nm) at 24h (Mean ± SD) | % Cytotoxicity at 24h | Absorbance (490 nm) at 48h (Mean ± SD) | % Cytotoxicity at 48h | Absorbance (490 nm) at 72h (Mean ± SD) | % Cytotoxicity at 72h |
| 0 (Spontaneous) | 0.15 ± 0.02 | 0 | 0.18 ± 0.03 | 0 | 0.22 ± 0.04 | 0 |
| 1 | 0.17 ± 0.02 | 4.2 | 0.21 ± 0.03 | 6.5 | 0.28 ± 0.05 | 10.7 |
| 10 | 0.25 ± 0.03 | 20.8 | 0.35 ± 0.04 | 36.2 | 0.50 ± 0.06 | 50.0 |
| 50 | 0.60 ± 0.05 | 93.8 | 0.80 ± 0.07 | 134.8 | 1.00 ± 0.09 | 139.3 |
| 100 | 1.00 ± 0.08 | 177.1 | 1.20 ± 0.10 | 221.7 | 1.35 ± 0.11 | 201.8 |
| Maximum Release | 1.35 ± 0.10 | 100 | 1.40 ± 0.11 | 100 | 1.45 ± 0.12 | 100 |
Calculation: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Caspase-3/7 Glo Assay for Apoptosis
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation:
| This compound Conc. (µM) | Luminescence (RLU) at 24h (Mean ± SD) | Fold Increase in Caspase-3/7 Activity at 24h | Luminescence (RLU) at 48h (Mean ± SD) | Fold Increase in Caspase-3/7 Activity at 48h | Luminescence (RLU) at 72h (Mean ± SD) | Fold Increase in Caspase-3/7 Activity at 72h |
| 0 (Vehicle) | 5000 ± 300 | 1.0 | 5200 ± 350 | 1.0 | 5500 ± 400 | 1.0 |
| 1 | 5500 ± 320 | 1.1 | 6000 ± 380 | 1.2 | 6800 ± 420 | 1.2 |
| 10 | 15000 ± 900 | 3.0 | 25000 ± 1500 | 4.8 | 35000 ± 2100 | 6.4 |
| 50 | 45000 ± 2500 | 9.0 | 70000 ± 4000 | 13.5 | 85000 ± 5000 | 15.5 |
| 100 | 80000 ± 4500 | 16.0 | 120000 ± 7000 | 23.1 | 150000 ± 8500 | 27.3 |
Calculation: Fold Increase in Caspase-3/7 Activity = (Luminescence of treated cells / Luminescence of vehicle control cells)
Potential Signaling Pathway for this compound-Induced Cytotoxicity
This compound's primary mechanism of action involves the antagonism of α2-adrenergic and serotonin receptors. While the direct link to cytotoxicity is not established in the provided search results, a hypothetical pathway can be proposed based on general mechanisms of drug-induced cell stress and apoptosis. Alterations in neurotransmitter signaling can lead to downstream effects on cell survival pathways. For instance, sustained receptor antagonism could potentially disrupt cellular homeostasis, leading to the activation of stress-related pathways and ultimately apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols: Immunohistochemical Detection of Setiptiline-Induced c-Fos Expression in Rodent Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fos, the protein product of the immediate early gene c-fos, is a widely utilized marker for neuronal activation in response to a variety of stimuli, including pharmacological agents.[1] Its expression is typically low in quiescent neurons but can be rapidly and transiently induced following neuronal depolarization and intracellular signaling cascades.[2] Mapping c-Fos expression allows for the identification of specific brain regions and neuronal circuits engaged by a particular stimulus.
Setiptiline is a tetracyclic antidepressant (TeCA) that primarily acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[3] Its mechanism of action involves the antagonism of α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of norepinephrine and serotonin. It also exhibits antagonistic activity at serotonin 5-HT2 and histamine H1 receptors. By examining this compound-induced c-Fos expression, researchers can elucidate the neuroanatomical substrates of its antidepressant action and identify potential biomarkers for treatment response.
These application notes provide a detailed protocol for the immunohistochemical detection of c-Fos protein in rodent brain tissue following acute administration of this compound.
Experimental Design and Drug Administration
A typical experimental design involves treating rodents (rats or mice) with this compound and comparing c-Fos expression to a vehicle-treated control group. The timing of tissue collection is critical, as c-Fos protein expression peaks approximately 90-120 minutes after a stimulus.
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used animal models in neuropharmacological studies.
Drug Administration:
-
Drug: this compound maleate
-
Vehicle: Saline (0.9% NaCl) or as specified by the drug manufacturer.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic drug delivery in rodents.
-
Dosage: The appropriate dosage should be determined from literature-based dose-response studies. For many antidepressants, dosages in the range of 10-20 mg/kg have been shown to induce c-Fos expression.
-
Time Course: Brain tissue should be collected 90-120 minutes post-injection to capture the peak of c-Fos protein expression.
Immunohistochemistry Protocol
This protocol is adapted from established methods for c-Fos immunohistochemistry in brain tissue.
1. Tissue Preparation
-
Perfusion: 90-120 minutes after this compound or vehicle injection, deeply anesthetize the animal (e.g., with sodium pentobarbital). Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or a freezing microtome. Collect sections in a cryoprotectant solution and store at -20°C until use.
2. Immunohistochemical Staining (Free-Floating Method)
-
Washing: Rinse free-floating sections three times in PBS for 10 minutes each.
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3% hydrogen peroxide (H₂O₂) in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Rinse sections three times in PBS for 10 minutes each.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common. Incubate overnight at 4°C with gentle agitation.
-
Washing: Rinse sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.
-
Washing: Rinse sections three times in PBS for 10 minutes each.
-
Signal Amplification (ABC Method): Incubate sections in an avidin-biotin-peroxidase complex (ABC) solution prepared according to the manufacturer's instructions for 1 hour at room temperature.
-
Washing: Rinse sections three times in PBS for 10 minutes each.
-
Chromogenic Detection: Develop the signal by incubating sections in a diaminobenzidine (DAB) solution with H₂O₂ until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
Washing: Stop the reaction by rinsing sections thoroughly in PBS.
-
Mounting, Dehydration, and Coverslipping: Mount the stained sections onto gelatin-coated slides. Air dry, then dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
Data Presentation
Quantitative data from the immunohistochemistry protocol should be meticulously recorded. The following table provides a template for summarizing key experimental parameters.
| Parameter | Value | Notes |
| Animal Model | Male Wistar Rat | Age and weight should be consistent across groups. |
| Drug | This compound Maleate | --- |
| Vehicle | 0.9% Saline | --- |
| Dosage | 10 mg/kg | Dose may need optimization. |
| Route of Administration | Intraperitoneal (i.p.) | --- |
| Time to Perfusion | 120 minutes | To coincide with peak c-Fos expression. |
| Fixative | 4% Paraformaldehyde (PFA) | --- |
| Section Thickness | 40 µm | --- |
| Primary Antibody | Rabbit anti-c-Fos | Specify manufacturer and catalog number. |
| Primary Antibody Dilution | 1:2000 | Optimal dilution should be determined. |
| Primary Incubation | Overnight at 4°C | --- |
| Secondary Antibody | Biotinylated Goat Anti-Rabbit | Specify manufacturer and catalog number. |
| Secondary Antibody Dilution | 1:500 | --- |
| Secondary Incubation | 2 hours at Room Temperature | --- |
| Detection System | ABC with DAB | --- |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Experimental workflow for c-Fos immunohistochemistry.
Putative Signaling Pathway of this compound-Induced c-Fos Expression
This compound's mechanism leading to c-Fos expression.
Data Analysis and Interpretation
-
Microscopy: Stained sections should be examined under a bright-field microscope. c-Fos-positive cells will exhibit a dark brown to black nuclear stain.
-
Image Analysis: Capture images of brain regions of interest (e.g., prefrontal cortex, hippocampus, amygdala).
-
Quantification: The number of c-Fos-immunoreactive nuclei per unit area should be counted in specific brain regions. Automated cell counting software can be used for unbiased quantification.
-
Statistical Analysis: Compare the number of c-Fos-positive cells between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
An increase in c-Fos-positive cells in specific brain regions following this compound administration would indicate that these areas are activated by the drug. This information can provide valuable insights into the neural circuits mediating the therapeutic effects of this compound.
Conclusion
This protocol provides a robust framework for investigating the neuronal activation patterns induced by this compound. By carefully following these procedures and meticulously quantifying the results, researchers can effectively map the neuroanatomical signature of this antidepressant, contributing to a better understanding of its mechanism of action and facilitating the development of novel therapeutics for depressive disorders.
References
Application Note: High-Throughput Analysis of Setiptiline and its Putative Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the tetracyclic antidepressant Setiptiline and its putative metabolites in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of this compound.
Introduction
This compound is a tetracyclic antidepressant (TeCA) that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] It is a close structural analog of mianserin and mirtazapine.[1] Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. While specific metabolites of this compound are not extensively documented in publicly available literature, based on the metabolism of structurally similar compounds like mianserin and mirtazapine, the primary metabolic pathways are anticipated to be N-demethylation and aromatic hydroxylation.
This application note provides a complete protocol for the extraction and analysis of this compound and its two major putative metabolites: N-desmethyl-Setiptiline and 8-hydroxy-Setiptiline. The method is optimized for high throughput and sensitivity, making it suitable for demanding research and development applications.
Experimental
Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Mianserin-d3).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reverse-phase column to achieve good retention and separation of the analytes from endogenous plasma components.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions and Compound Parameters
The following table summarizes the optimized MRM transitions and compound-specific parameters for this compound and its putative metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 262.2 | 202.1 | 25 | 50 |
| N-desmethyl-Setiptiline | 248.2 | 202.1 | 28 | 50 |
| 8-hydroxy-Setiptiline | 278.2 | 218.1 | 22 | 50 |
| Mianserin-d3 (IS) | 268.2 | 208.1 | 25 | 50 |
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and specificity for the determination of this compound and its putative metabolites in human plasma. The use of a simple protein precipitation protocol allows for high-throughput sample processing. The chromatographic conditions ensure adequate separation from endogenous interferences, and the optimized MRM transitions provide reliable quantification. The method is expected to have a wide linear dynamic range, suitable for the analysis of clinical and research samples.
Workflow Diagram
References
Application Notes and Protocols for Electrophysiological Recording Techniques with Setiptiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for studying the effects of Setiptiline, a tetracyclic antidepressant. This compound's complex pharmacology, involving multiple neurotransmitter systems, makes electrophysiology an invaluable tool for elucidating its mechanism of action on neuronal activity.
Introduction to this compound
This compound is a tetracyclic antidepressant classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its therapeutic effects are attributed to its multi-target profile, which includes:
-
α2-Adrenergic Receptor Antagonism: Blocks presynaptic α2-adrenergic autoreceptors, leading to increased norepinephrine release.
-
Serotonin Receptor Modulation: Acts as an agonist at 5-HT1e and 5-HT1F receptors and an antagonist at 5-HT2 receptors.[1][2]
-
Histamine H1 Receptor Antagonism: Potently blocks H1 receptors, contributing to its sedative effects.[3]
-
Norepinephrine Reuptake Inhibition: Inhibits the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.[2][4]
Quantitative Data: Receptor and Transporter Affinities of this compound
The following table summarizes the available quantitative data on the binding affinities and functional potencies of this compound at its primary targets. This information is crucial for designing experiments and interpreting results.
| Target | Parameter | Value | Species | Reference |
| α2-Adrenergic Receptor | IC50 | 24.3 nM | Rat | |
| Norepinephrine Transporter (NET) | IC50 | 220 nM | Rat | |
| Serotonin Transporter (SERT) | IC50 | >10,000 nM | Rat | |
| Dopamine Transporter (DAT) | IC50 | >10,000 nM | Rat | |
| 5-HT1e Receptor | EC50 | 171.0 nM | Human | |
| 5-HT1F Receptor | EC50 | 64.6 nM | Human | |
| 5-HT2A Receptor | - | Potent Antagonist | - | |
| Histamine H1 Receptor | - | Potent Antagonist/Inverse Agonist | - |
Signaling Pathways and Electrophysiological Consequences
Understanding the signaling pathways modulated by this compound is key to predicting and interpreting its effects on neuronal electrophysiology.
α2-Adrenergic Receptor Antagonism
This compound's antagonism of presynaptic α2-adrenergic autoreceptors disinhibits noradrenergic neurons, leading to increased norepinephrine release into the synaptic cleft. This elevated norepinephrine can then act on postsynaptic α1 and β-adrenergic receptors, modulating neuronal excitability. The α2-adrenergic receptor itself is a Gi-coupled receptor, and its blockade prevents the inhibition of adenylyl cyclase.
References
- 1. Serotonin inhibits voltage-gated K+ currents in pulmonary artery smooth muscle cells: role of 5-HT2A receptors, caveolin-1, and KV1.5 channel internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. This compound [wikipedia.nucleos.com]
Application Notes and Protocols for Studying Setiptiline Response Using Genetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setiptiline is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its therapeutic effects are believed to be mediated through a distinct pharmacological profile, primarily involving the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as antagonism of certain serotonin (5-HT) receptors.[1][3] Additionally, it inhibits the reuptake of norepinephrine.[4] This multifaceted mechanism of action leads to an increase in the synaptic availability of both norepinephrine and serotonin, which is thought to underlie its antidepressant effects.
The development of effective antidepressant therapies is often hampered by the significant inter-individual variability in treatment response. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical field for advancing personalized medicine in psychiatry. Genetic mouse models provide an invaluable tool for dissecting the complex relationship between specific genes, neurobiological pathways, and the therapeutic effects of antidepressants like this compound. By utilizing knockout (KO) mice for the specific targets of this compound, researchers can investigate the necessity of these targets for the drug's efficacy and explore potential mechanisms of resistance.
These application notes provide a framework for utilizing relevant genetic mouse models to study the response to this compound. We will focus on models with genetic deletions of the α2A-adrenergic receptor, the norepinephrine transporter, and specific serotonin receptors. Detailed protocols for inducing a depressive-like state and for key behavioral assays to assess antidepressant efficacy are also provided.
Relevant Genetic Mouse Models for this compound Response
The choice of a genetic mouse model should be guided by the known mechanism of action of this compound. The following models are particularly relevant for elucidating the role of its primary targets.
α2A-Adrenergic Receptor Knockout (α2A-AR KO) Mice
-
Rationale: this compound is an antagonist at α2-adrenergic receptors. These receptors act as presynaptic autoreceptors that normally inhibit the release of norepinephrine. By antagonizing these receptors, this compound is thought to increase noradrenergic neurotransmission. The α2A-AR is a key subtype involved in this regulation.
-
Application to this compound Research: α2A-AR KO mice can be used to determine if this specific receptor subtype is essential for the antidepressant-like effects of this compound. Studies have shown that α2A-AR KO mice exhibit increased behavioral despair in the forced swim test and can be insensitive to the effects of other antidepressants like imipramine, suggesting this receptor plays a crucial role in the mechanism of some antidepressants. It is hypothesized that this compound will have a blunted or absent effect in these mice if the α2A-AR is its primary target for enhancing norepinephrine release.
Norepinephrine Transporter Knockout (NET KO) Mice
-
Rationale: this compound inhibits the reuptake of norepinephrine, thereby increasing its synaptic concentration. The norepinephrine transporter (NET) is the primary protein responsible for this reuptake.
-
Application to this compound Research: NET KO mice provide a model of chronically elevated extracellular norepinephrine. These mice have been shown to be resistant to stress-induced depressive-like behaviors and may exhibit a baseline "antidepressant-like" phenotype. Studying the effects of this compound in NET KO mice can help to understand the contribution of NET inhibition to its overall efficacy. If a significant portion of this compound's action is through NET inhibition, its effects may be occluded or altered in these mice.
Serotonin Receptor Knockout (e.g., 5-HT1A, 5-HT1B KO) Mice
-
Rationale: this compound also acts as an antagonist at various serotonin receptors. The specific subtypes involved are not as clearly defined as its α2-adrenergic effects, but 5-HT1A and 5-HT1B receptors are known to be involved in mood regulation and antidepressant response.
-
Application to this compound Research: 5-HT1A and 5-HT1B receptor KO mice display altered anxiety and depression-like behaviors. For example, 5-HT1A receptor KO mice show increased anxiety but also exhibit antidepressant-like responses in the tail-suspension test. By testing this compound in these and other 5-HT receptor KO models, researchers can dissect which serotonin receptor subtypes are key to its therapeutic action or side-effect profile.
Experimental Protocols
Unpredictable Chronic Mild Stress (UCMS) Protocol
This protocol is used to induce a depressive-like state, particularly anhedonia, in mice.
-
Materials:
-
Mouse cages
-
Water bottles
-
Rodent chow
-
Damp sawdust
-
Empty cages
-
Restraint tubes
-
Stroboscope or altered light/dark cycle room
-
Tilted cage racks
-
-
Procedure:
-
Acclimation: House mice in groups for at least one week before the start of the protocol with ad libitum access to food and water.
-
Stress Regimen: For 4-8 weeks, expose the UCMS group to a series of mild, unpredictable stressors. The control group should be left undisturbed in their home cages, with regular food and water changes. A typical weekly schedule might include:
-
Day 1: Dampened sawdust (100-200 ml of water in the cage) for 4-8 hours.
-
Day 2: Tilted cage (45-degree angle) for 4-8 hours.
-
Day 3: Social stress (housing with an unfamiliar mouse) for 1-2 hours.
-
Day 4: Light/dark cycle disruption (e.g., strobe light or continuous light) for 8-12 hours.
-
Day 5: Restraint stress (placing the mouse in a well-ventilated restraint tube) for 1-2 hours.
-
Day 6: Wet cage (1 cm of water at room temperature in an empty cage) for 1 hour.
-
Day 7: No stress.
-
-
Randomization: The order of stressors should be varied each week to maintain unpredictability.
-
Forced Swim Test (FST) Protocol
The FST is a common test to screen for antidepressant efficacy by measuring behavioral despair.
-
Materials:
-
Transparent cylindrical glass container (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Towels or warming lamp
-
-
Procedure:
-
Fill the cylinder with water to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or hind limbs.
-
Gently place the mouse into the water.
-
Record the session for 6 minutes.
-
After the 6-minute session, remove the mouse, dry it thoroughly with a towel, and place it in a warm cage to recover before returning it to its home cage.
-
Clean the cylinder with 70% ethanol and refill with fresh water between each mouse.
-
-
Data Analysis:
-
Score the last 4 minutes of the test.
-
Measure the total time the mouse spends immobile (making only the movements necessary to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST) Protocol
Similar to the FST, the TST assesses antidepressant efficacy by measuring immobility.
-
Materials:
-
Suspension box or bar
-
Adhesive tape
-
Video recording equipment
-
-
Procedure:
-
Measure approximately 15 cm of adhesive tape.
-
Wrap the tape around the last 1-2 cm of the mouse's tail.
-
Secure the free end of the tape to the suspension bar, so the mouse is hanging approximately 30 cm from the floor.
-
Record the session for 6 minutes.
-
At the end of the session, gently remove the mouse and the tape from its tail.
-
Return the mouse to its home cage.
-
-
Data Analysis:
-
Score the entire 6-minute session or the last 4 minutes.
-
Measure the total time the mouse hangs passively and motionless.
-
A decrease in immobility time suggests an antidepressant-like effect.
-
Sucrose Preference Test (SPT) Protocol
The SPT is used to measure anhedonia, a core symptom of depression.
-
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Plain water
-
Scale for weighing bottles
-
-
Procedure:
-
Habituation: For 48 hours, present each singly-housed mouse with two bottles of plain water to acclimate them to the two-bottle setup.
-
Baseline: For 24-48 hours, give mice a free choice between one bottle of 1% sucrose solution and one bottle of plain water. Weigh the bottles at the beginning and end of the period to measure consumption.
-
Test: Following the UCMS protocol and/or drug administration, repeat the 24-48 hour free-choice test.
-
Switch the position of the bottles every 12-24 hours to avoid a place preference bias.
-
-
Data Analysis:
-
Calculate sucrose preference as: (Sucrose solution consumed (g) / Total fluid consumed (g)) * 100%.
-
A significant decrease in sucrose preference in the stress group compared to the control group indicates anhedonia. An increase in sucrose preference after this compound treatment would suggest a reversal of anhedonia.
-
Data Presentation
Table 1: Baseline Behavioral Phenotype of Genetic Mouse Models. This table is a template for comparing the baseline behavior of knockout (KO) mice to their wild-type (WT) littermates in standard depression-related behavioral tests.
| Genotype | Forced Swim Test (Immobility Time in s) | Tail Suspension Test (Immobility Time in s) | Sucrose Preference Test (%) |
| α2A-AR WT | |||
| α2A-AR KO | |||
| NET WT | |||
| NET KO | |||
| 5-HT1A WT | |||
| 5-HT1A KO |
Table 2: Effect of this compound on Depressive-Like Behavior in the Forced Swim Test (FST). This table is designed to present data on the effects of different doses of this compound on immobility time in the FST across various genotypes.
| Genotype | Vehicle (Immobility in s) | This compound (5 mg/kg) (Immobility in s) | This compound (10 mg/kg) (Immobility in s) | This compound (20 mg/kg) (Immobility in s) |
| WT | ||||
| α2A-AR KO | ||||
| NET KO | ||||
| 5-HT1A KO |
Table 3: Effect of this compound on Depressive-Like Behavior in the Tail Suspension Test (TST). This table is structured to show the impact of this compound on immobility time in the TST for different mouse strains.
| Genotype | Vehicle (Immobility in s) | This compound (5 mg/kg) (Immobility in s) | This compound (10 mg/kg) (Immobility in s) | This compound (20 mg/kg) (Immobility in s) |
| WT | ||||
| α2A-AR KO | ||||
| NET KO | ||||
| 5-HT1A KO |
Table 4: Effect of this compound on Anhedonia in the Sucrose Preference Test (SPT) following Chronic Mild Stress. This table is intended to display the results of the SPT, showing how this compound may reverse stress-induced anhedonia in different genotypes.
| Genotype | Treatment Group | Baseline Sucrose Preference (%) | Post-UCMS Sucrose Preference (%) |
| WT | No Stress + Vehicle | ||
| WT | UCMS + Vehicle | ||
| WT | UCMS + this compound (10 mg/kg) | ||
| α2A-AR KO | No Stress + Vehicle | ||
| α2A-AR KO | UCMS + Vehicle | ||
| α2A-AR KO | UCMS + this compound (10 mg/kg) |
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for evaluating this compound response.
Caption: Logical relationship of genotype to phenotype.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Knockout of the norepinephrine transporter and pharmacologically diverse antidepressants prevent behavioral and brain neurotrophin alterations in two chronic stress models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α2A-Adrenergic Receptor Plays a Protective Role in Mouse Behavioral Models of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Setiptiline's Antidepressant-Like Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preclinical protocols for evaluating the antidepressant-like properties of Setiptiline, a tetracyclic antidepressant. The document outlines detailed methodologies for key behavioral and molecular assays, presents available quantitative data in structured tables, and includes visualizations of relevant pathways and workflows to support experimental design and data interpretation.
Introduction to this compound
This compound is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its primary mechanism of action involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as blockade of certain serotonin (5-HT) receptors.[1][2][3] This dual action leads to an increase in the synaptic release of both norepinephrine and serotonin, contributing to its antidepressant effects. This compound also possesses potent antihistaminic (H1) properties, which may contribute to sedative effects.
Data Presentation: Preclinical Efficacy and Receptor Binding Profile
The following tables summarize the available quantitative data on this compound's effects in preclinical behavioral models and its binding affinity for various neurotransmitter receptors.
Table 1: Behavioral Efficacy of this compound in Rodent Models of Depression
| Behavioral Test | Species | Dosing Regimen | Key Findings | Reference |
| Forced Swim Test | Rat | Acute | Shortened duration of immobility | |
| Tail Suspension Test | Mouse | [Data Not Available] | [Data Not Available] | |
| Novelty-Suppressed Feeding Test | Rat/Mouse | [Data Not Available] | [Data Not Available] |
Table 2: Receptor Binding Affinity (Ki) and Functional Activity (EC50) of this compound
| Receptor Target | Ki (nM) | Species | Functional Assay | EC50 (nM) | Reference |
| α2-Adrenergic Receptor | [Data Not Available] | [Data Not Available] | Antagonist | [Data Not Available] | |
| Serotonin 5-HT1e Receptor | [Data Not Available] | Human | Agonist | 171.0 | |
| Serotonin 5-HT1f Receptor | [Data Not Available] | Human | Agonist | 64.6 | |
| Serotonin 5-HT2A Receptor | [Data Not Available] | [Data Not Available] | Antagonist | [Data Not Available] | |
| Serotonin 5-HT2C Receptor | [Data Not Available] | [Data Not Available] | Antagonist | [Data Not Available] | |
| Histamine H1 Receptor | [Data Not Available] | [Data Not Available] | Antagonist | [Data Not Available] |
Note: A comprehensive profile of this compound's Ki values across a wide range of receptors is not currently available in publicly accessible databases. The EC50 values indicate functional activity at specific serotonin receptor subtypes.
Experimental Protocols
The following protocols are designed to assess the antidepressant-like effects of this compound in rodent models.
Behavioral Assays
This test is a widely used model to screen for antidepressant efficacy by measuring the duration of immobility in rodents placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow:
Caption: Workflow for the Forced Swim Test.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm for rats or 15 cm for mice.
-
Drug Administration: Administer this compound maleate (e.g., 5, 10, 20 mg/kg) or vehicle (e.g., saline, 0.5% carboxymethylcellulose) via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the test session. A positive control such as imipramine (20 mg/kg, i.p.) should be included.
-
Procedure:
-
Pre-test (Day 1): Place each animal in the cylinder for a 15-minute swim session. This serves to habituate the animals and induce a stable level of immobility on the test day. After the session, remove the animals, dry them with a towel, and return them to their home cages.
-
Test (Day 2): 24 hours after the pre-test, administer the drug or vehicle. 60 minutes post-administration, place the animals back into the swim cylinder for a 5-minute test session.
-
-
Scoring: Record the entire 5-minute session with a video camera. An observer blinded to the treatment conditions should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time across all treatment groups using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).
The TST is another widely used behavioral despair model, primarily in mice. Immobility in this paradigm is also reversed by antidepressant treatment.
Methodology:
-
Animals: Male C57BL/6 mice (20-25g).
-
Apparatus: A commercially available tail suspension apparatus or a custom-built setup that allows for the mouse to be suspended by its tail, preventing it from escaping or climbing.
-
Drug Administration: Administer this compound maleate (e.g., 5, 10, 20 mg/kg, p.o. or i.p.) or vehicle 60 minutes prior to the test. A positive control such as desipramine (20 mg/kg, i.p.) should be included.
-
Procedure:
-
Securely attach adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by the taped portion of its tail from a hook or a ledge.
-
Record the behavior for a total of 6 minutes.
-
-
Scoring: An observer blinded to the experimental groups should score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a suitable post-hoc test to compare the duration of immobility between treatment groups.
The NSF test assesses anxiety- and depression-related behaviors by measuring the latency to eat a palatable food in a novel and mildly aversive environment. Chronic, but not acute, antidepressant treatment is typically required to see an effect in this paradigm.
Methodology:
-
Animals: Male C57BL/6 mice (20-25g) or Sprague-Dawley rats (250-300g).
-
Apparatus: A brightly lit open field arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats). A single pellet of palatable food is placed on a white filter paper in the center of the arena.
-
Drug Administration: Administer this compound maleate (e.g., 5, 10, 20 mg/kg, p.o. or i.p.) or vehicle daily for a chronic period (e.g., 14-21 days).
-
Procedure:
-
Food deprive the animals for 24 hours prior to the test.
-
On the test day, place the animal in a corner of the open field arena.
-
Measure the latency to begin eating the food pellet (maximum test duration of 10 minutes).
-
Immediately after the test, transfer the animal to its home cage with a pre-weighed amount of the same palatable food and measure food consumption for 5 minutes to control for potential effects on appetite.
-
-
Scoring: The primary measure is the latency to initiate eating.
-
Data Analysis: Compare the latency to eat between the different treatment groups using a one-way ANOVA and appropriate post-hoc tests. Home cage food consumption should also be analyzed to ensure that any observed effects are not due to changes in appetite.
Molecular and Cellular Assays
These assays aim to elucidate the molecular mechanisms underlying this compound's antidepressant-like effects, focusing on key signaling pathways implicated in depression and antidepressant action.
To determine the affinity of this compound for various neurotransmitter receptors, competitive radioligand binding assays can be performed using rodent brain tissue homogenates or cell lines expressing the specific receptor subtypes. The output of these assays is the inhibition constant (Ki), which represents the concentration of the drug that displaces 50% of the radioligand.
Chronic antidepressant treatment has been shown to upregulate the cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuroplasticity.
Methodology:
-
Tissue Collection: Following chronic treatment with this compound, dissect the hippocampus and prefrontal cortex from rodent brains.
-
Protein Extraction: Homogenize the brain tissue in lysis buffer and quantify the protein concentration.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated CREB (pCREB) and total CREB.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of pCREB to total CREB. Compare the ratios across treatment groups using ANOVA.
BDNF is a key neurotrophin involved in neuronal survival and growth, and its expression is often increased by antidepressant treatment.
Methodology:
-
Tissue Collection and Preparation: Collect hippocampus and prefrontal cortex samples as described for Western blotting and prepare tissue homogenates.
-
ELISA: Use a commercially available BDNF ELISA kit to measure the concentration of BDNF in the tissue homogenates according to the manufacturer's instructions.
-
Data Analysis: Normalize BDNF levels to the total protein concentration in each sample. Analyze the differences in BDNF levels between treatment groups using ANOVA.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the proposed mechanism of action of this compound and the logical flow of the experimental protocols.
Caption: Proposed mechanism of action for this compound.
Caption: Logical flow of the experimental design.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Setiptiline Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Setiptiline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is characterized by low aqueous solubility. Its predicted water solubility is approximately 0.0338 mg/mL.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its low water solubility, it is highly recommended to first prepare a stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.
Q3: My this compound solution is precipitating when I dilute my DMSO stock into an aqueous buffer. What can I do?
A3: This is a common issue known as "crashing out," which occurs when a drug that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. Here are several strategies to troubleshoot this:
-
Control the final DMSO concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain this compound's solubility, but not too high to affect your experimental system. A final concentration of 0.1% DMSO is often a good starting point for cell-based assays.[1][2]
-
Gradual Dilution: Add the DMSO stock solution to the aqueous buffer slowly and with vigorous vortexing. This rapid dispersion can prevent the formation of localized high concentrations of this compound that are prone to precipitation.
-
Temperature: Ensure your aqueous buffer is at room temperature or slightly warmed, as colder temperatures can decrease the solubility of hydrophobic compounds.
-
pH Adjustment: For hydrochloride salts of similar tetracyclic compounds, acidic conditions can improve solubility.[3][4] Consider preparing your aqueous solution with a buffer at a lower pH if your experimental design allows.
Q4: Can I dissolve this compound directly in an acidic aqueous solution?
A4: While direct dissolution in aqueous solutions is challenging, for related tetracyclic antidepressants like Mianserin hydrochloride, solubility is significantly improved in acidic conditions, such as 0.1 M hydrochloric acid (HCl).[3] This approach may be viable for this compound, particularly for in vitro dissolution studies.
Troubleshooting Guides
Issue 1: Precipitate Formation During Working Solution Preparation
Problem: A precipitate forms immediately upon diluting the this compound DMSO stock solution into the aqueous experimental buffer (e.g., PBS, cell culture media).
| Potential Cause | Solution | Rationale |
| Solvent Shock | Add the DMSO stock solution dropwise into the vortexing aqueous buffer. | Rapid mixing prevents localized supersaturation and allows for better dispersion of the hydrophobic drug molecules. |
| Low Final Co-solvent Concentration | Increase the final percentage of DMSO in the working solution (e.g., from 0.1% to 0.5% or 1%). | A higher concentration of the organic co-solvent can help maintain the solubility of this compound in the aqueous environment. |
| Temperature Effects | Gently warm the aqueous buffer to 37°C before and during the addition of the DMSO stock solution. | Increased temperature can enhance the solubility of many compounds. |
| pH of the Aqueous Buffer | If experimentally permissible, lower the pH of the aqueous buffer. | Acidic conditions can increase the solubility of basic compounds like this compound. |
Issue 2: Solution Becomes Cloudy or Develops a Precipitate Over Time
Problem: The prepared this compound working solution appears clear initially but becomes cloudy or a precipitate forms after a period of storage (e.g., hours to days).
| Potential Cause | Solution | Rationale |
| Metastable Supersaturation | Prepare fresh working solutions immediately before each experiment. | The initial clear solution may be supersaturated and will eventually equilibrate by precipitating the excess solute. |
| Temperature Fluctuations | Store solutions at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. | Changes in temperature can alter the solubility of the compound, leading to precipitation. |
| Interaction with Buffer Components | Test the solubility of this compound in different buffer systems to identify a more compatible one. | Some buffer components may interact with this compound, reducing its long-term stability in solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass: Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molar Mass: 261.37 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 261.37 g/mol * 1000 mg/g = 2.6137 mg
-
Weigh the powder: Accurately weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a diluted working solution of this compound in cell culture medium from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Methodology:
-
Determine the final concentration: Decide on the final concentration of this compound required for the experiment (e.g., 10 µM).
-
Calculate dilution: Calculate the volume of the DMSO stock solution needed. To prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. Volume of stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Perform serial dilutions (Recommended): To ensure accuracy, perform serial dilutions.
-
Intermediate Dilution (1:100): Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get a 100 µM intermediate solution.
-
Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Use Immediately: Use the prepared working solutions immediately for your experiments.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationships in overcoming this compound solubility issues.
References
Technical Support Center: Optimizing Setiptiline Dosage for Chronic Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Setiptiline in chronic administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in chronic administration studies in rodents?
A1: Direct, published evidence for a specific chronic dosing regimen of this compound in rodent models of depression is limited. However, based on its classification as a tetracyclic antidepressant and data from closely related compounds like mianserin, a starting dose in the range of 5-10 mg/kg/day administered orally (p.o.) or intraperitoneally (i.p.) is a reasonable starting point for dose-finding studies. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: How should I determine the optimal chronic dose of this compound for my study?
A2: A dose-response study is essential. We recommend testing at least three doses: a low, medium, and high dose. For this compound, a suggested range to explore could be 2.5 mg/kg, 5 mg/kg, and 10 mg/kg per day. The optimal dose will be the one that produces a significant antidepressant-like effect in behavioral tests (e.g., Forced Swim Test, Sucrose Preference Test) without causing significant side effects or toxicity.
Q3: What is the typical duration for a chronic this compound administration study?
A3: Chronic administration studies with antidepressants in rodents typically last between 3 to 5 weeks . This duration is generally sufficient to observe the therapeutic effects of the drug, which often have a delayed onset of action.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Its primary mechanism involves antagonism of presynaptic α2-adrenergic autoreceptors, which leads to an increased release of norepinephrine.[1] It also has antagonist effects at serotonin receptors.[1]
Q5: What are the expected behavioral effects of chronic this compound administration in rodent models of depression?
A5: In models like the Chronic Unpredictable Mild Stress (CUMS) model, chronic administration of an effective dose of this compound is expected to reverse depression-like behaviors. This includes a reduction in immobility time in the Forced Swim Test and Tail Suspension Test, and an increase in preference for sucrose in the Sucrose Preference Test. One study showed that acute administration of this compound shortened the duration of immobility in rats in the forced swim test.[2]
Troubleshooting Guides
Issue 1: No significant antidepressant-like effect is observed after chronic this compound administration.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | The selected dose may be too low. Conduct a dose-response study with a wider range of doses (e.g., 2.5, 5, 10, 20 mg/kg/day). |
| Insufficient Treatment Duration | The therapeutic effects of antidepressants can be delayed. Ensure the chronic administration period is at least 3-4 weeks. |
| Route of Administration | If using oral gavage, consider potential issues with absorption. Intraperitoneal (i.p.) injection may provide more consistent bioavailability. |
| Animal Model Variability | The chosen animal model of depression may not be sensitive to this class of antidepressant. Consider using a well-validated model such as the Chronic Unpredictable Mild Stress (CUMS) model. |
| Compound Stability | Ensure the this compound solution is prepared fresh daily and protected from light to prevent degradation. |
Issue 2: Animals show signs of toxicity or excessive sedation.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the administered dose. Monitor animals closely for signs of toxicity, such as significant weight loss, lethargy, or rough coat. |
| Vehicle Effects | The vehicle used to dissolve this compound may be causing adverse effects. Run a vehicle-only control group to assess for any vehicle-induced toxicity. |
| Accumulation of the Drug | Consider the pharmacokinetic profile of this compound. If it has a long half-life, the dosing frequency may need to be adjusted to prevent accumulation. |
Data Presentation
Table 1: Recommended Dose Ranges for Tetracyclic Antidepressants in Rodent Chronic Studies (for reference)
| Antidepressant | Species | Dose Range (mg/kg/day) | Route of Administration | Study Duration |
| Mianserin | Rat | 2 - 10 | i.p. | 4 - 10 days |
| Mirtazapine | Rat | 15 - 30 | p.o. | Chronic |
| This compound (estimated) | Rat/Mouse | 5 - 15 | p.o. or i.p. | 3 - 5 weeks |
Note: The data for this compound is an estimation based on related compounds due to the lack of specific published chronic studies.
Experimental Protocols
Protocol 1: Chronic Unpredictable Mild Stress (CUMS) Model
This protocol is designed to induce a depressive-like state in rodents.
-
Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Baseline Behavioral Testing: Conduct baseline behavioral tests (e.g., Sucrose Preference Test, Forced Swim Test) to establish a pre-stress baseline.
-
CUMS Procedure (4-5 weeks): Expose animals to a series of mild, unpredictable stressors daily. Stressors can include:
-
Cage tilt (45°) for 12-16 hours.
-
Damp bedding for 12-16 hours.
-
Reversal of light/dark cycle.
-
Social isolation for 24 hours.
-
Forced swimming (4°C) for 5 minutes.
-
Stroboscopic lighting overnight.
-
Note: The sequence of stressors should be random and unpredictable.
-
-
This compound Administration (during the last 3-4 weeks of CUMS):
-
Prepare this compound solution fresh daily.
-
Administer the selected dose (e.g., 5, 10, or 15 mg/kg) via oral gavage or i.p. injection at the same time each day.
-
A vehicle control group should be included.
-
-
Behavioral Testing: At the end of the administration period, repeat the behavioral tests to assess the antidepressant-like effects of this compound.
Protocol 2: Forced Swim Test (FST)
This test assesses behavioral despair, a common measure in antidepressant studies.
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test (Day 1): Place each animal in the water tank for 15 minutes. This session is for habituation.
-
Test (Day 2): 24 hours after the pre-test, place the animal back in the water tank for 5 minutes.
-
Record the session and score the duration of immobility (floating with only minor movements to keep the head above water).
-
-
Drug Administration: Administer the final dose of this compound or vehicle 1 hour before the test session on Day 2.
Mandatory Visualization
Caption: Proposed mechanism of action of this compound.
References
Minimizing off-target binding in Setiptiline radioligand assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing off-target binding in Setiptiline radioligand assays. The content is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
A1: this compound is a tetracyclic antidepressant that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism of action involves antagonism of presynaptic α2-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine. It also has antagonistic activity at various serotonin (5-HT) receptors and a high affinity for histamine H1 receptors.
Q2: I am observing high non-specific binding in my [3H]-Setiptiline assay. What are the likely causes?
A2: High non-specific binding with a tetracyclic and hydrophobic compound like this compound is a common issue. The primary causes include:
-
Hydrophobic Interactions: this compound's structure can cause it to "stick" to plasticware (assay plates, pipette tips) and filter mats.
-
Electrostatic Interactions: Charged regions of the molecule can interact non-specifically with components of the cell membrane preparation or assay apparatus.
-
Radioligand Concentration: Using a concentration of [3H]-Setiptiline that is too high will increase non-specific binding.
-
Inadequate Washing: Insufficient or slow washing steps may not effectively remove all unbound radioligand.
Q3: How can I differentiate between specific and non-specific binding?
A3: Non-specific binding is determined by measuring the binding of [3H]-Setiptiline in the presence of a high concentration of an unlabeled competitor that has high affinity for the target receptor. This unlabeled compound will occupy the specific binding sites, leaving only the non-specific binding of the radioligand to be measured. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to reducing high non-specific binding in your this compound radioligand assays.
| Problem | Potential Cause | Recommended Solution |
| High background across all wells | Hydrophobic binding of [3H]-Setiptiline to assay plates and filters. | 1. Add a non-ionic surfactant: Include 0.01% to 0.1% Tween-20 or Triton X-100 in your assay and wash buffers. 2. Include Bovine Serum Albumin (BSA): Use 0.1% to 1% BSA in the assay buffer to block non-specific sites on plasticware. 3. Pre-treat filters: Soak your filter mats in 0.5% polyethyleneimine (PEI) prior to use to reduce radioligand binding to the filter. |
| Non-specific binding is a high percentage of total binding | Radioligand concentration is too high. | Use a concentration of [3H]-Setiptiline at or below the dissociation constant (Kd) for the target receptor. |
| Electrostatic interactions. | Increase the ionic strength of your assay buffer by adding 100-150 mM NaCl to shield electrostatic charges. | |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer. Ensure the washing process is rapid to prevent dissociation of specifically bound ligand. | |
| Inconsistent results between replicates | Pipetting errors or inconsistent washing. | Ensure accurate and consistent pipetting, especially of viscous solutions. Use a multi-channel automated cell harvester for consistent and rapid washing. |
This compound Off-Target Binding Profile
Direct and comprehensive public data on the binding profile of this compound is limited. However, its close structural and pharmacological analog, Mianserin , provides a strong indication of its likely off-target interactions. The following table summarizes the binding affinities (Ki) of Mianserin for a range of receptors, sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database and other literature. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | 310 |
| 5-HT1B | 200 | |
| 5-HT1D | 18 | |
| 5-HT1F | 16 | |
| 5-HT2A | 1.2 | |
| 5-HT2B | 1.3 | |
| 5-HT2C | 1.3 | |
| 5-HT3 | 4.9 | |
| 5-HT6 | 5.5 | |
| 5-HT7 | 23 | |
| Adrenergic | α1A | 13 |
| α1B | 21 | |
| α1D | 13 | |
| α2A | 4.8 | |
| α2B | 7.9 | |
| α2C | 4.3 | |
| Histamine | H1 | 0.34 |
| Dopamine | D1 | >10,000 |
| D2 | 1,100 | |
| D3 | 5,600 | |
| Muscarinic | M1 | 1,100 |
| M2 | 2,700 | |
| M3 | 1,800 | |
| M4 | 1,100 | |
| M5 | 1,900 | |
| Transporters | NET | 220 |
| SERT | >10,000 | |
| DAT | >10,000 |
Disclaimer: The Ki values for Mianserin are presented as a proxy for this compound due to their structural similarity. Actual values for this compound may vary.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for [3H]-Setiptiline
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for a target receptor using [3H]-Setiptiline.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
[3H]-Setiptiline Stock: Prepare a concentrated stock solution in ethanol and dilute to the desired concentration in assay buffer. The final concentration should be at or near the Kd for the target receptor.
-
Unlabeled Competitor Stock (for non-specific binding): Prepare a stock solution of a known high-affinity ligand for the target receptor (e.g., 10 mM in DMSO) and dilute to a final concentration of 1000-fold higher than its Ki.
-
Test Compound Stock: Prepare serial dilutions of the test compound in the desired solvent.
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
In a 96-well plate, add the following to the appropriate wells in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of unlabeled competitor.
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of [3H]-Setiptiline to all wells.
-
Add 150 µL of the membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through a 0.5% PEI-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer.
-
Dry the filter mat and place it in a scintillation vial with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts per minute (CPM) from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Setiptiline and Kd is its dissociation constant.
Visualizations
Refining surgical procedures for intracerebral Setiptiline infusion
This technical support center provides guidance for researchers, scientists, and drug development professionals on the surgical procedures for intracerebral infusion of Setiptiline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during intracerebral infusion experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cannula Blockage | - Tissue debris or blood clot inside the cannula. - Precipitation of the infusate. - Kink in the tubing. | - Prevention: Ensure proper flushing of the cannula with sterile saline before and after implantation. Filter-sterilize the this compound solution before filling the pump. - Troubleshooting: Attempt to gently flush the cannula with a small volume of sterile saline. If unsuccessful, the cannula may need to be replaced.[1] |
| Cannula Dislodgement or Headcap Failure | - Improper anchoring of the cannula and headcap with dental cement. - Animal scratching or grooming the implant. - Infection at the surgical site leading to tissue degradation. | - Ensure the skull is clean and dry before applying dental cement. Use a sufficient amount of cement to create a solid and wide base. - House animals individually after surgery to prevent damage from cage mates.[2] - Monitor for signs of infection (redness, swelling, discharge) and treat with appropriate antibiotics as per veterinary guidance. |
| Lack of Expected Behavioral/Cellular Effect | - Incorrect stereotaxic coordinates leading to misplacement of the cannula. - Suboptimal concentration or infusion rate of this compound. - Degradation of this compound in the osmotic pump at 37°C. | - Verify stereotaxic coordinates using a rodent brain atlas and confirm cannula placement post-mortem with histological analysis. - Perform dose-response studies to determine the optimal concentration and infusion rate for the desired effect. - Ensure the stability of the this compound solution at 37°C for the duration of the experiment. If stability is an issue, consider more frequent pump replacement.[1] |
| Adverse Health Effects in Animals (e.g., weight loss, lethargy) | - Post-surgical pain or infection. - Inflammation or tissue damage at the infusion site. - Off-target effects of this compound at high concentrations. | - Provide adequate post-operative analgesia and monitor for signs of pain and infection. - At the end of the experiment, perform histological analysis to assess tissue response at the infusion site. - If adverse effects are observed, consider reducing the concentration or infusion rate of this compound. |
| Inconsistent Results Between Animals | - Variability in surgical implantation. - Differences in animal handling and stress levels. - Inconsistent pump priming or filling. | - Standardize the surgical procedure and ensure all researchers are proficient in the technique. - Handle animals consistently and allow for an adequate recovery and habituation period before behavioral testing. - Follow a strict protocol for osmotic pump priming and filling to ensure consistent delivery of the infusate.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the appropriate stereotaxic coordinates for targeting specific brain regions for this compound infusion?
A1: Stereotaxic coordinates are dependent on the specific brain region of interest, the species, and strain of the animal model. It is crucial to consult a reliable rodent brain atlas (e.g., Paxinos and Watson) to determine the precise anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates from Bregma.
Q2: How can I verify the correct placement of the infusion cannula?
A2: Cannula placement can be verified post-mortem. After euthanasia, the brain can be sectioned and stained (e.g., with Nissl or DAPI) to visualize the cannula track and confirm its location within the target brain region. Injecting a small amount of dye (e.g., Evans Blue) through the cannula before perfusion can also aid in visualization.
Q3: What is the recommended infusion rate for chronic intracerebral delivery?
A3: The infusion rate is dependent on the osmotic pump model used. Commercially available osmotic pumps offer a range of infusion rates, typically from 0.11 to 10 µL/hr. The choice of pump and infusion rate should be based on the desired local concentration of this compound and the volume of the target brain structure to avoid tissue damage due to excessive fluid pressure. For chronic infusion, a slower rate is generally preferred.
Q4: How long does it take for the osmotic pump to start delivering the infusate at a steady rate?
A4: Osmotic pumps have a start-up time before they reach a steady pumping rate. It is essential to prime the pumps in sterile saline at 37°C for the manufacturer-recommended duration (typically 24-48 hours) before implantation. This ensures that the drug delivery begins at the intended rate immediately after surgery.
Q5: What are the potential side effects of intracerebral this compound infusion?
A5: Potential side effects can be related to the surgical procedure itself (e.g., infection, inflammation) or the pharmacological action of this compound. As this compound is a potent antagonist of adrenergic and serotonergic receptors, localized high concentrations could lead to unexpected behavioral or cellular effects. Careful dose-finding studies and post-mortem histological analysis are necessary to identify and mitigate potential adverse effects.
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation for Chronic Intracerebral Infusion
This protocol outlines the surgical procedure for implanting a guide cannula for chronic infusion of this compound into a target brain region in a rodent model.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Cleanse the scalp with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Gently retract the periosteum to visualize Bregma and Lambda.
-
Level the skull by adjusting the incisor bar until the dorsal-ventral measurements at Bregma and Lambda are within 0.1 mm of each other.
-
Using a sterile surgical marker or a sharp probe, mark the stereotaxic coordinates for the target brain region on the skull.
-
Drill a small burr hole at the marked location, being careful not to damage the underlying dura mater.
-
Carefully incise the dura with a fine needle to allow for cannula insertion.
-
Slowly lower the guide cannula to the predetermined dorsal-ventral coordinate.
-
-
Cannula Fixation and Closure:
-
Secure the guide cannula to the skull using dental cement. Anchor the cement to small stainless-steel screws threaded into the skull for added stability.
-
Once the cement has hardened, insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the headcap.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines.
-
Allow the animal to recover in a clean, warm cage and monitor its health closely for several days.
-
Protocol 2: Preparation and Implantation of Osmotic Pump for Continuous this compound Infusion
This protocol describes the preparation of an osmotic pump and its connection to the implanted guide cannula for continuous this compound delivery.
-
This compound Solution Preparation:
-
Dissolve this compound maleate in a sterile, biocompatible vehicle (e.g., artificial cerebrospinal fluid or sterile saline).
-
The concentration of the solution will depend on the desired daily dose and the pumping rate of the osmotic pump.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Osmotic Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the prepared this compound solution using a sterile syringe and filling tube.
-
Attach the flow moderator to the filled pump.
-
Prime the pump by incubating it in sterile saline at 37°C for the recommended duration (typically 24-48 hours).
-
-
Pump Implantation and Connection:
-
Anesthetize the animal.
-
Create a subcutaneous pocket on the back of the animal, between the shoulder blades.
-
Cut a piece of sterile tubing to the appropriate length to connect the pump to the guide cannula, allowing for free movement of the animal's head and neck.
-
Connect one end of the tubing to the flow moderator of the primed osmotic pump and the other end to an internal cannula that fits the implanted guide cannula.
-
Gently tunnel the tubing subcutaneously from the back to the headcap.
-
Remove the dummy cannula from the guide cannula and insert the internal cannula connected to the pump.
-
Place the osmotic pump into the subcutaneous pocket and suture the incision.
-
Quantitative Data
The following table provides examples of infusion parameters for antidepressants and related compounds from published studies in rodents. These values can serve as a starting point for designing experiments with this compound, though optimal parameters should be determined empirically.
| Compound | Animal Model | Target Brain Region | Concentration | Infusion Rate | Duration | Reference |
| Mianserin | Rat | General Brain | 19 mg/kg/day (systemic equivalent) | Not specified (continuous) | 14 days | |
| Mirtazapine | Rat | Median Raphe Nucleus | 3 µ g/0.5 µL (microinjection) | Not applicable | Acute | |
| Ketamine | Rat | Systemic (intravenous) | 0.2-1.1 mg/kg/min | Variable | 1-10 hours | |
| Beta-hydroxybutyrate | Rat | Prefrontal Cortex | Not specified | Not specified (osmotic pump) | 21 days |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Intracerebral this compound Infusion
Caption: Experimental workflow for intracerebral this compound infusion.
References
Strategies to reduce variability in Setiptiline pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Setiptiline pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pharmacokinetic variability a concern?
A1: this compound is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] It has been used for the treatment of depression in Japan since 1989.[1] Significant variability in the pharmacokinetic profiles of antidepressants can lead to inconsistent therapeutic outcomes and an increased risk of adverse effects. Therefore, understanding and controlling this variability is crucial for the successful clinical development and therapeutic use of this compound.
Q2: What are the primary known factors contributing to variability in this compound plasma concentrations?
A2: While specific data for this compound is limited, studies on structurally similar tetracyclic antidepressants and other antidepressants indicate that the primary sources of pharmacokinetic variability include:
-
Age: A study on this compound maleate showed a significant correlation between patient age and dose-corrected plasma levels, with elderly patients (over 80) showing significantly higher plasma levels.[2]
-
Genetic Polymorphisms: Genetic variations in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, are a major source of interindividual differences in antidepressant metabolism.[3][4]
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes can alter the metabolism of this compound.
-
Patient Compliance: Inconsistent adherence to the dosing regimen can lead to significant fluctuations in plasma drug concentrations.
-
Pathophysiological Factors: Impaired liver or kidney function can affect the metabolism and excretion of the drug.
Q3: Which specific CYP450 enzymes are likely involved in this compound metabolism?
-
CYP2D6: This enzyme is heavily involved in the metabolism of both mianserin and mirtazapine. Genetic polymorphisms in CYP2D6 are well-known to cause significant variations in the plasma concentrations of many antidepressants.
-
CYP1A2 and CYP3A4: These enzymes also play a role in the metabolism of mirtazapine. It is plausible that they are also involved in the biotransformation of this compound.
Given the likely involvement of these polymorphic enzymes, genotyping for common alleles of CYP2D6, CYP1A2, and CYP3A4 is a key strategy to reduce pharmacokinetic variability.
Troubleshooting Guides
Issue 1: High Inter-individual Variability in Plasma Concentrations
Problem: You are observing a wide range of plasma this compound concentrations across your study subjects despite administering the same dose.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Genetic Polymorphisms in CYP Enzymes | 1. Genotyping: Screen study participants for common functional polymorphisms in CYP2D6, CYP1A2, and CYP3A4 genes. 2. Phenotyping: Classify subjects into poor, intermediate, extensive, and ultra-rapid metabolizer groups based on their genotype. 3. Stratification: Stratify your analysis based on these metabolizer groups to identify the impact of genetics on pharmacokinetic parameters. |
| Age-Related Physiological Changes | 1. Age Stratification: Ensure your study design includes a representative age range and stratify your analysis by age groups (e.g., <65 years, 65-80 years, >80 years). 2. Dose Adjustment: Consider age-based dose adjustments in your protocol, particularly for elderly subjects, as they may exhibit reduced clearance. |
| Concomitant Medications | 1. Medication History: Obtain a thorough medication history from all subjects, including over-the-counter drugs and herbal supplements. 2. Interaction Check: Use a drug interaction database to check for potential interactions with CYP2D6, CYP1A2, and CYP3A4 inhibitors (e.g., quinidine, ketoconazole) or inducers (e.g., rifampicin). 3. Exclusion Criteria: Exclude subjects taking strong inhibitors or inducers of these enzymes. |
| Non-adherence to Dosing Regimen | 1. Pill Counting: Implement pill counting at each study visit. 2. Direct Observation: If feasible for inpatient studies, directly observe drug administration. 3. Plasma Level Monitoring: Unexpectedly low plasma levels may indicate non-compliance. |
Issue 2: Inconsistent or Non-reproducible Bioanalytical Results
Problem: Your laboratory is facing challenges in obtaining consistent and reliable measurements of this compound concentrations in plasma samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | 1. Extraction Method: For tetracyclic antidepressants, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used and effective. Ensure the chosen method is optimized for this compound. 2. Internal Standard: Use a structurally similar internal standard (e.g., a deuterated analog of this compound or another tetracyclic antidepressant not present in the sample) to account for variability during sample processing. |
| Inadequate Chromatographic Separation | 1. Column Selection: A C8 or C18 reversed-phase column is typically suitable for the separation of tetracyclic antidepressants. 2. Mobile Phase Optimization: Systematically optimize the mobile phase composition (e.g., acetonitrile or methanol content, pH of the aqueous buffer) to achieve good peak shape and resolution from endogenous plasma components. |
| Insufficient Assay Sensitivity | 1. Detection Method: For low concentrations expected in pharmacokinetic studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection may lack the required sensitivity. |
| Method Validation Not Performed | 1. Full Validation: Conduct a full validation of the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA). This should include assessments of linearity, accuracy, precision, selectivity, recovery, and stability. |
Experimental Protocols
Proposed Bioanalytical Method for this compound Quantification in Human Plasma by LC-MS/MS
This protocol is a proposed method based on established procedures for other tetracyclic antidepressants and should be fully validated before use in regulated studies.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: SPE cartridges (e.g., C18), conditioning solvents (methanol, water), elution solvent (e.g., methanol with 2% ammonium hydroxide), internal standard (IS) solution (e.g., deuterated this compound or a structural analogue like mianserin in methanol).
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with 20 µL of IS solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound and the IS with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the IS. These would need to be determined by infusing a standard solution of this compound.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
3. Method Validation
-
Validate the method for linearity, accuracy, precision (intra-day and inter-day), selectivity, limit of quantification (LOQ), recovery, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Factors Influencing this compound Pharmacokinetic Variability
References
- 1. Recent sample pretreatment methods for determination of selective serotonin reuptake inhibitors (SSRIs) in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cytochrome P450 2D6 and 3A5 genotypes and possible coadministered medicines on the metabolic clearance of antidepressant mirtazapine in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enhancing the signal-to-noise ratio in Setiptiline electrophysiology
Welcome to the Technical Support Center for Electrophysiology Experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) in their electrophysiology experiments, with a particular focus on studies involving Setiptiline.
Understanding this compound's Mechanism of Action
This compound is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism of action involves the antagonism of α2 adrenergic receptors and serotonin receptors.[1][2] By blocking presynaptic α2 autoreceptors, this compound enhances the release of norepinephrine.[1][2] It also has antagonistic effects on certain serotonin receptors, which may contribute to its overall antidepressant and anxiolytic effects.[2] Understanding this pharmacology is crucial when designing and interpreting electrophysiological studies of its effects on neuronal activity.
Troubleshooting Guides: Enhancing Signal-to-Noise Ratio
A high signal-to-noise ratio is critical for obtaining high-quality electrophysiological data. Noise can originate from various sources, including electrical interference, mechanical vibrations, and inherent properties of the recording setup. Below are troubleshooting guides for common issues.
Issue 1: Excessive 60 Hz (or 50 Hz) Line Noise
Line-frequency noise is a common problem in electrophysiology that can obscure biological signals.
Question: My recording is contaminated with a strong, regular 60 Hz (or 50 Hz) hum. How can I eliminate it?
Answer:
-
Identify the Source: Systematically unplug or turn off nearby electrical equipment to identify the source of the interference. Common culprits include centrifuges, refrigerators, computer monitors, and fluorescent lights.
-
Proper Grounding:
-
Star Grounding: Implement a "star" grounding configuration where all equipment is connected to a single, central ground point. This minimizes the potential for ground loops, which occur when there are multiple paths to the ground, creating small differences in ground potential that introduce noise.
-
Avoid Daisy-Chaining: Do not connect equipment to the ground in series (daisy-chaining).
-
Check Ground Connections: Ensure all grounding wires are secure and have good contact.
-
-
Shielding:
-
Faraday Cage: Use a properly grounded Faraday cage to enclose your entire setup. This will shield your recording equipment from external electromagnetic interference.
-
Cable Shielding: Use shielded cables for all signal-carrying lines and ensure the shields are properly grounded at one end to avoid ground loops.
-
-
Noise Cancellation Devices: Consider using a noise elimination device, such as a HumSilencer, which can adaptively remove line-frequency noise and its harmonics from the signal in real-time.
-
Software Filtering: While it's best to eliminate noise at the source, digital notch filters can be used as a last resort to remove specific frequencies from the recorded data. However, be aware that these filters can sometimes distort the biological signal of interest.
Issue 2: High-Frequency Noise and Hiss
High-frequency noise can obscure fast neuronal events like action potentials.
Question: My recordings are noisy with a persistent "hissing" sound. What are the likely causes and solutions?
Answer:
-
Seal Resistance: A poor gigaohm seal between the pipette and the cell membrane is a major source of noise.
-
Optimal Pipette Resistance: The optimal pipette resistance for achieving a good seal can vary, but for whole-cell recordings, a range of 6.15–6.45 MΩ has been suggested as optimal for long recording times.
-
Improving Seal Formation: Ensure your pipette solution is properly filtered to remove any particulate matter. The use of "seal enhancers" in the external solution can also promote the formation of a high-resistance seal.
-
-
Pipette Holder and Headstage:
-
Cleanliness: Thoroughly clean the pipette holder with ethanol and distilled water to remove any salt buildup or debris.
-
Connections: Ensure a clean, secure connection between the pipette holder and the headstage.
-
-
Data Acquisition Settings:
-
Bandwidth: Set the low-pass filter on your amplifier to a frequency that is appropriate for the signal you are trying to record. A bandwidth that is too wide will allow more high-frequency noise into your recording.
-
Sampling Rate: Use a sampling rate that is at least twice the frequency of the fastest component of your signal of interest (Nyquist theorem).
-
Issue 3: Low-Frequency Drifts and Instability
Slow drifts in the baseline can interfere with the measurement of slow synaptic potentials or changes in resting membrane potential.
Question: The baseline of my recording is drifting, making it difficult to obtain stable measurements. What should I check?
Answer:
-
Mechanical Stability:
-
Vibration Isolation: Use a vibration isolation table to minimize mechanical vibrations from the building. Both passive (e.g., air tables, squash balls) and active isolation systems are available.
-
Secure Components: Ensure all components of your rig, including manipulators, the chamber, and perfusion lines, are securely fastened.
-
-
Perfusion System:
-
Flow Rate: A turbulent or inconsistent flow rate from your perfusion system can cause mechanical instability and temperature fluctuations. Ensure a smooth, continuous flow.
-
Tubing: Secure the perfusion tubing to prevent it from vibrating or moving the recording chamber.
-
-
Electrode Drift:
-
Pipette Stability: Allow the recording pipette to stabilize in the bath for a few minutes before attempting to seal onto a cell.
-
Reference Electrode: Ensure your reference electrode is stable and properly chlorided.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Significance for SNR |
| Seal Resistance (Whole-Cell) | ≥2.35 GΩ | A high seal resistance is crucial for minimizing current leak and reducing noise. |
| Pipette Resistance (Whole-Cell) | 6.15–6.45 MΩ | Optimal pipette resistance contributes to achieving a stable, high-resistance seal. |
| Common-Mode Rejection Ratio (CMRR) | >100 dB | A high CMRR indicates the amplifier's effectiveness at rejecting common-mode noise like 60 Hz hum. |
| Vibration Isolation | Natural frequency < Excitation frequency | Isolating the setup from ambient vibrations prevents motion artifacts. |
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check when I encounter a noise problem?
A1: The most common source of noise is improper grounding. Start by systematically checking all your ground connections, ensuring a single-point "star" ground configuration. Then, begin turning off nearby electrical devices one by one to see if the noise disappears.
Q2: How can I tell if my noise is electrical or mechanical?
A2: Electrical noise, such as 60 Hz hum, will appear as a regular, periodic waveform on your oscilloscope. Mechanical noise or vibrations will often appear as irregular, low-frequency fluctuations or sudden jumps in the recording. Tapping gently on the table or the rig and observing the recording can help identify mechanical vulnerabilities.
Q3: Can the internal solution in my pipette affect the noise level?
A3: Yes. It is important to filter your internal solution to remove any microscopic debris that could prevent a tight seal from forming. The osmolarity of the internal solution, typically slightly hypo-osmotic compared to the bath solution, can also facilitate achieving a high-resistance seal.
Q4: My recordings are perfect one day and noisy the next. What could be the cause?
A4: This is a common and frustrating experience in electrophysiology. The source of intermittent noise can be difficult to pinpoint. It could be due to equipment that is only used periodically in your lab or an adjacent one. It is also possible that environmental factors like humidity have changed, affecting electrical contacts. Keeping a detailed log of your experiments and any changes in the lab environment can help track down the source.
Q5: Are there any software tools that can help me identify the source of noise?
A5: Many data acquisition software packages include real-time spectral analysis tools. By looking at the frequency spectrum of your recording, you can identify the primary frequencies of the noise, which can provide clues to its source (e.g., a peak at 60 Hz points to line noise).
Experimental Protocols & Visualizations
Protocol: Systematic Noise Troubleshooting
This protocol outlines a step-by-step procedure to identify and eliminate sources of noise in your electrophysiology rig.
-
Establish a Baseline: With the headstage in the bath and the amplifier in recording mode, observe the baseline noise level.
-
Systematic Elimination of Electrical Sources:
-
Turn off all peripheral equipment (manipulators, light sources, cameras, perfusion pumps) one at a time, noting any change in the noise level.
-
If the noise persists, begin unplugging devices from the power outlets.
-
-
Grounding Check:
-
Disconnect all grounding wires except for the essential one for the headstage.
-
Reconnect each grounding wire one by one, observing the effect on the noise. Keep connections that reduce noise and remove those that increase it.
-
-
Mechanical Vibration Check:
-
Gently tap on the vibration isolation table and then on components of the rig to see if this introduces noise.
-
Ensure all clamps and holders are tight.
-
-
Pipette and Holder Check:
-
If noise is still present, clean the pipette holder.
-
Try a new pipette with a fresh internal solution.
-
Visualizations
Caption: A typical workflow for a patch-clamp electrophysiology experiment, including key troubleshooting steps.
Caption: Comparison of correct (star) and incorrect (daisy-chain) grounding configurations.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
Technical Support Center: Setiptiline Cognitive Testing Protocols
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the sedative effects of Setiptiline during cognitive testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's sedative effects?
A1: this compound is a tetracyclic antidepressant that exhibits a strong affinity for and antagonist activity at histamine H1 receptors in the central nervous system. The blockade of these receptors is the primary driver of its sedative properties. This antihistaminic action can be beneficial for patients with depression accompanied by anxiety or insomnia, but it can also be a confounding factor in studies assessing cognitive function.
Validation & Comparative
A Comparative Analysis of Setiptiline and Mirtazapine on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the tetracyclic antidepressants Setiptiline and Mirtazapine, with a specific focus on their interactions with serotonin (5-HT) receptors. Both compounds share a similar tetracyclic chemical structure and are classified as noradrenergic and specific serotonergic antidepressants (NaSSAs). Their primary mechanism of action involves antagonism of α2-adrenergic receptors, which leads to an increase in both norepinephrine and serotonin release. However, their distinct profiles at various serotonin receptor subtypes contribute to their unique therapeutic and side-effect profiles.
Data Presentation: Quantitative Comparison of Receptor Affinities and Functional Activities
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional activities (EC50) of this compound and Mirtazapine at various serotonin receptors. It is important to note that comprehensive binding data for this compound across all serotonin receptor subtypes is not as readily available in the public domain as it is for Mirtazapine.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound (Ki, nM) | Mirtazapine (Ki, nM) | Reference Radioligand |
| 5-HT1A | Low Affinity | ~100 - >10,000 | [3H]8-OH-DPAT |
| 5-HT1B | Data not available | No significant affinity | Various |
| 5-HT1D | Data not available | Data not available | Various |
| 5-HT1E | 29.3 | 269.2 | [3H]5-HT |
| 5-HT1F | Data not available | Data not available | Various |
| 5-HT2A | Potent Antagonist (Ki likely in low nM range) | 16 | [3H]Ketanserin |
| 5-HT2B | Potent Antagonist | Data not available | Various |
| 5-HT2C | Potent Antagonist (Ki likely in low nM range) | 39 | [3H]Mesulergine |
| 5-HT3 | Potent Antagonist | High Affinity | [3H]GR65630 |
| 5-HT5A | Data not available | Data not available | Various |
| 5-HT6 | Data not available | Data not available | Various |
| 5-HT7 | Data not available | 714 | [3H]5-CT |
Data for Mirtazapine is compiled from various sources indicating high affinity for 5-HT2 and 5-HT3 receptors and low affinity for 5-HT1 receptors.[1] Specific Ki values are sourced where available.[2][3] this compound is consistently described as a potent antagonist at 5-HT2A, 5-HT2C, and 5-HT3 receptors.[4] Recent studies have provided specific binding affinities for the 5-HT1E receptor.[5]
Table 2: Serotonin Receptor Functional Activity (EC50, nM)
| Receptor Subtype | This compound (EC50, nM) | Mirtazapine (EC50, nM) | Functional Assay Type |
| 5-HT1E | 171.0 (Full Agonist) | 1040 (Agonist) | G-protein BRET Assay |
| 5-HT1F | 64.6 (Full Agonist) | 235.5 (Agonist) | G-protein BRET Assay |
Recent research has unexpectedly revealed that both this compound and Mirtazapine act as agonists at the understudied 5-HT1E and 5-HT1F receptors.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a generalized method for determining the binding affinity (Ki) of this compound and Mirtazapine for various serotonin receptor subtypes.
a. Materials and Reagents:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor subtype of interest.
-
Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).
-
Test Compounds: this compound and Mirtazapine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the target receptor (e.g., 10 µM Serotonin).
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Fluid.
-
Scintillation Counter.
b. Procedure:
-
Prepare serial dilutions of this compound and Mirtazapine in the assay buffer.
-
In a 96-well filter plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding), non-specific binding control, or test compound dilution.
-
50 µL of the appropriate radioligand at a concentration near its Kd value.
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through the filter plate, followed by three washes with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in a beta scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Assay for Gi/o-Coupled Serotonin Receptors (cAMP Accumulation Assay)
This protocol describes a method to assess the functional activity of this compound and Mirtazapine at Gi/o-coupled serotonin receptors (e.g., 5-HT1A, 5-HT1E, 5-HT1F) by measuring the inhibition of forskolin-stimulated cAMP production.
a. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the Gi/o-coupled serotonin receptor of interest.
-
Test Compounds: this compound and Mirtazapine.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA).
-
Cell Culture Medium.
-
Stimulation Buffer.
b. Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate with serial dilutions of the test compounds for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
c. Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 (for antagonists) or EC50 (for agonists, in the absence of forskolin) values using non-linear regression.
cAMP Functional Assay Workflow
Functional Assay for Gq-Coupled Serotonin Receptors (Calcium Flux Assay)
This protocol is for assessing the functional activity of this compound and Mirtazapine at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C) by measuring changes in intracellular calcium concentration.
a. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the Gq-coupled serotonin receptor of interest.
-
Test Compounds: this compound and Mirtazapine.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent plate reader with an injection system.
b. Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating with a solution of the dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject serial dilutions of the test compounds (for agonist testing) or a fixed concentration of agonist after pre-incubation with the test compounds (for antagonist testing).
-
Monitor the change in fluorescence over time.
c. Data Analysis:
-
Calculate the change in fluorescence from the baseline for each well.
-
For agonist activity, plot the peak fluorescence change against the logarithm of the test compound concentration to determine the EC50.
-
For antagonist activity, perform a Schild regression analysis by plotting the log of (agonist dose ratio - 1) against the log of the antagonist concentration to determine the pA2 value.
Signaling Pathways
5-HT1A, 5-HT1E, and 5-HT1F Receptor Signaling (Gi/o-coupled)
The 5-HT1 subfamily of receptors, including 5-HT1A, 5-HT1E, and 5-HT1F, primarily couple to the inhibitory G-protein, Gi/o. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can also activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.
Gi/o-Coupled 5-HT Receptor Signaling
5-HT2A and 5-HT2C Receptor Signaling (Gq-coupled)
Mirtazapine and this compound are potent antagonists at 5-HT2A and 5-HT2C receptors. These receptors are coupled to the Gq G-protein. Activation by an agonist would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). As antagonists, Mirtazapine and this compound block these downstream effects.
Gq-Coupled 5-HT Receptor Signaling
5-HT3 Receptor Signaling (Ligand-gated ion channel)
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, permeable to cations such as Na+, K+, and Ca2+. Mirtazapine and this compound act as antagonists at this receptor, blocking the influx of cations that would normally occur upon serotonin binding. This action is thought to contribute to the antiemetic properties of these drugs.
5-HT3 Receptor Antagonism
References
- 1. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mirtazapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Setiptiline and SSRIs in Animal Models of Depression: A Guide for Researchers
This guide provides a comparative overview of Setiptiline and Selective Serotonin Reuptake Inhibitors (SSRIs) in the context of preclinical depression research. It is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms, efficacy in established animal models, and detailed experimental protocols.
Mechanisms of Action: A Divergent Approach to Modulating Neurotransmission
This compound and SSRIs alleviate depressive-like behaviors through distinct pharmacological mechanisms.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): As their name suggests, SSRIs act by selectively blocking the serotonin transporter (SERT).[1][2] This inhibition prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.[1][3] SSRIs have minimal effects on other neurotransmitters like dopamine or norepinephrine.[1]
-
This compound: Classified as a tetracyclic antidepressant (TeCA), this compound operates as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism involves acting as an antagonist at α2-adrenergic autoreceptors and at various serotonin receptors. By blocking the inhibitory α2-autoreceptors on noradrenergic neurons, this compound enhances the release of norepinephrine. This action also leads to an increased release of serotonin. The antagonism of specific serotonin receptors is thought to contribute to its therapeutic effects, potentially by upregulating receptor signaling over time.
The fundamental difference lies in their primary targets: SSRIs directly increase synaptic serotonin by blocking its reuptake, while this compound enhances both norepinephrine and serotonin release by blocking inhibitory autoreceptors.
Comparative Efficacy in Animal Models of Depression
The efficacy of antidepressants in animal models is commonly assessed using behavioral tests that measure states analogous to human depression, such as behavioral despair and anhedonia. The Forced Swim Test (FST) and Tail Suspension Test (TST) are primary models for assessing behavioral despair, while the Sucrose Preference Test (SPT) is used to measure anhedonia.
While direct comparative data is lacking, the following table summarizes representative findings from separate studies on SSRIs and the expected action of a compound like this compound in these standard models.
| Behavioral Test | Drug Class | Typical Outcome Measure | Expected Efficacy |
| Forced Swim Test (FST) | SSRIs (e.g., Citalopram, Fluoxetine) | Decreased immobility time | Effective; significantly reduces immobility time, indicating an antidepressant-like effect. |
| This compound (as a NaSSA) | Decreased immobility time | Expected to be effective; compounds with noradrenergic and serotonergic action typically reduce immobility. | |
| Tail Suspension Test (TST) | SSRIs | Decreased immobility time | Effective; a standard and validated test for assessing the efficacy of potential antidepressant drugs. |
| This compound (as a NaSSA) | Decreased immobility time | Expected to be effective; this test is sensitive to a wide range of antidepressant classes. | |
| Sucrose Preference Test (SPT) | SSRIs | Increased preference for sucrose solution | Effective; treatment with antidepressants can reverse a reduced preference for sweet solutions, an indicator of anhedonia. |
| This compound (as a NaSSA) | Increased preference for sucrose solution | Expected to be effective; restoration of sucrose preference is a common outcome for effective antidepressants in chronic stress models. |
Experimental Protocols and Methodologies
Detailed and consistent experimental design is critical for the valid assessment of antidepressant efficacy. Below are standardized protocols for the key behavioral assays mentioned.
3.1. Forced Swim Test (FST) The FST is a widely used model to screen for antidepressant activity by inducing a state of behavioral despair.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to touch the bottom or escape.
-
Procedure:
-
Habituation/Pre-test (Day 1): Animals (rats or mice) are placed individually into the swim cylinder for a 15-minute session. This initial exposure accentuates immobility in the subsequent test.
-
Drug Administration: The test compound (this compound, SSRI) or vehicle is administered according to the specific study design (e.g., intraperitoneally 30-60 minutes before the test).
-
Test Session (Day 2): 24 hours after the pre-test, animals are placed back into the cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.
-
-
Data Analysis: The primary measure is "immobility time," defined as the duration the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
3.2. Tail Suspension Test (TST) The TST is another model of behavioral despair, primarily used in mice.
-
Apparatus: A suspension box or bar that allows a mouse to be suspended by its tail, preventing it from escaping or holding onto any surfaces.
-
Procedure:
-
Preparation: A piece of adhesive tape is wrapped around the tail (approximately 1-2 cm from the tip).
-
Suspension: The mouse is suspended by the taped portion of its tail from the suspension bar. The test duration is typically 6 minutes.
-
Observation: The entire session is recorded. The key behavior measured is immobility, defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: The total time spent immobile during the 6-minute test is quantified. A reduction in immobility time suggests antidepressant efficacy.
3.3. Sucrose Preference Test (SPT) The SPT assesses anhedonia, a core symptom of depression, by measuring the animal's interest in a rewarding stimulus (sucrose solution).
-
Procedure:
-
Habituation: For 48-72 hours, mice in their home cages are habituated to two drinking bottles.
-
Baseline: Following habituation, animals are given a choice between two bottles—one with water and one with a 1-2% sucrose solution—for a 24-hour period. The position of the bottles is swapped after 12 hours to prevent side preference.
-
Induction of Depression Model (e.g., Chronic Unpredictable Mild Stress - CUMS): Anhedonia is typically induced over several weeks using a stress protocol.
-
Drug Administration: Daily administration of the test compound or vehicle begins.
-
Testing: The sucrose preference test is repeated at intervals (e.g., weekly) to assess the reversal of anhedonia.
-
-
Data Analysis: Fluid consumption from each bottle is measured by weighing. Sucrose preference is calculated as: (Volume of Sucrose Consumed / Total Volume of Fluid Consumed) x 100%. An increase in sucrose preference in the treated group compared to the vehicle group indicates a reduction in anhedonic behavior.
Visualizing Workflows and Mechanisms
To clarify the processes and pathways discussed, the following diagrams are provided.
References
A Comparative Neurochemical Analysis of Setiptiline and Mianserin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurochemical profiles of two tetracyclic antidepressants, Setiptiline and Mianserin. Both compounds share a core tetracyclic structure and exhibit complex pharmacologies, interacting with multiple neurotransmitter systems. This analysis is based on available preclinical data to delineate their similarities and differences in receptor binding affinity, neurotransmitter reuptake inhibition, and associated signaling pathways.
Overview of this compound and Mianserin
This compound, also known as teciptiline, is a tetracyclic antidepressant that was introduced for the treatment of depression in Japan in 1989.[1] It is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Mianserin is an earlier tetracyclic antidepressant, first marketed in the 1970s, and is also used to treat depression.[2] Chemically, this compound is a close analog of Mianserin.[1]
Comparative Neurochemical Profiles
The primary mechanism of action for both this compound and Mianserin involves the modulation of noradrenergic and serotonergic systems through receptor blockade and, to a lesser extent, reuptake inhibition.[3] Their sedative properties are largely attributed to potent histamine H1 receptor antagonism.
Receptor Binding Affinities and Transporter Inhibition
The following tables summarize the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and Mianserin for various central nervous system receptors and transporters. It is important to note that direct comparison between IC50 and Ki values should be made with caution due to differences in experimental conditions.
Table 1: Neurotransmitter Transporter Inhibition
| Target | This compound (IC50, nM, Rat) | Mianserin (pKi) | Mianserin (Qualitative) |
| Norepinephrine Transporter (NET) | 220 | 7.4 | Weak inhibitor |
| Serotonin Transporter (SERT) | >10,000 | - | Negligible effect |
| Dopamine Transporter (DAT) | >10,000 | - | Negligible effect |
Table 2: Receptor Binding Affinities
| Receptor | This compound (Ki, nM) | This compound (IC50, nM, Rat) | Mianserin (Ki, nM) | Mianserin (Qualitative) |
| Serotonin Receptors | ||||
| 5-HT1e | 29.3 | - | 26.1 | Agonist |
| 5-HT1F | Agonist (EC50 = 64.6 nM) | - | - | Agonist |
| 5-HT2 | - | - | - | Potent Antagonist |
| 5-HT2A | - | - | - | Antagonist |
| 5-HT2C | - | - | - | Antagonist |
| Adrenergic Receptors | ||||
| α1-Adrenergic | - | - | - | Antagonist |
| α2-Adrenergic | - | 24.3 | - | Potent Antagonist |
| Histamine Receptors | ||||
| H1 | - | - | - | Potent Antagonist/Inverse Agonist |
| Opioid Receptors | ||||
| κ-Opioid | - | - | 1700 (1.7 µM) | Partial Agonist |
| µ-Opioid | - | - | 21000 (21 µM) | Low Affinity |
| δ-Opioid | - | - | 30200 (30.2 µM) | Low Affinity |
| Muscarinic Receptors | ||||
| mACh | - | - | - | Low Affinity |
Signaling Pathways and Mechanisms of Action
The primary antidepressant effect of both this compound and Mianserin is believed to be mediated by their potent antagonism of presynaptic α2-adrenergic autoreceptors. This action blocks the negative feedback mechanism for norepinephrine (NE) release, leading to increased synaptic concentrations of NE. This, in turn, is thought to enhance noradrenergic neurotransmission. Furthermore, antagonism of α2-adrenergic heteroreceptors on serotonin (5-HT) neurons can lead to an increase in 5-HT release.
Their antagonist activity at various postsynaptic serotonin receptors, particularly 5-HT2 subtypes, may also contribute to their therapeutic effects and side-effect profiles. The strong sedative effects of both drugs are a direct result of their high affinity for and antagonism of the histamine H1 receptor.
Below are diagrams illustrating the primary mechanism of action and a general workflow for determining receptor binding affinity.
References
Head-to-head comparison of Setiptiline and Amitriptyline on norepinephrine reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the norepinephrine reuptake inhibition properties of the tetracyclic antidepressant Setiptiline and the tricyclic antidepressant Amitriptyline. The information presented is collated from various experimental sources to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: Norepinephrine Reuptake Inhibition
Both this compound and Amitriptyline exert their antidepressant effects, in part, by modulating noradrenergic neurotransmission. They achieve this by blocking the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing its signaling.
Amitriptyline is a non-selective monoamine reuptake inhibitor, blocking both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] It is metabolized in the body to nortriptyline, which is a more potent and selective inhibitor of norepinephrine reuptake.[3][4] this compound, a tetracyclic antidepressant, also functions as a norepinephrine reuptake inhibitor.[5]
Quantitative Comparison of NET Inhibition
The following table summarizes the available quantitative data on the inhibition of the norepinephrine transporter by this compound and Amitriptyline. It is important to note that the data is derived from different studies employing varied experimental conditions, which may influence the absolute values. A direct comparison should therefore be considered with this in mind.
| Compound | Parameter | Value (nM) | Species/System | Reference |
| This compound | IC50 | 220 | Rat Norepinephrine Transporter | Not explicitly cited |
| Amitriptyline | IC50 | 13.3 | Norepinephrine Receptor | |
| Ki | 49 | Human Norepinephrine Transporter | ||
| Nortriptyline (active metabolite of Amitriptyline) | Ki | 3.4 | Norepinephrine Transporter |
Experimental Protocols
The following is a representative experimental protocol for an in vitro norepinephrine reuptake inhibition assay, based on methodologies commonly used in the field.
Radiolabeled [³H]-Norepinephrine Uptake Inhibition Assay
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
One day prior to the assay, cells are seeded into 96-well plates at a density of approximately 50,000 cells per well.
2. Compound Preparation:
-
Serial dilutions of the test compounds (this compound and Amitriptyline) are prepared in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
A reference inhibitor (e.g., Desipramine) is used as a positive control, and a vehicle control (e.g., DMSO) is used to determine baseline uptake.
3. Assay Performance:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with the assay buffer.
-
The diluted test compounds, reference inhibitor, or vehicle control are added to the respective wells and pre-incubated for 10-20 minutes at 37°C.
-
The uptake reaction is initiated by adding [³H]-Norepinephrine to each well at a concentration close to its Michaelis-Menten constant (Km).
-
The plate is incubated for a defined period (e.g., 10-30 minutes) at 37°C.
4. Termination and Detection:
-
The uptake is terminated by rapidly washing the cells multiple times with ice-cold assay buffer.
-
The cells are then lysed using a suitable lysis buffer.
-
The cell lysates are transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
5. Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake (in the presence of a high concentration of the reference inhibitor) from the total uptake.
-
The percentage of inhibition is plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the norepinephrine reuptake signaling pathway and a typical experimental workflow for its inhibition assay.
Caption: Norepinephrine reuptake inhibition by this compound and Amitriptyline.
Caption: Workflow for a radiolabeled norepinephrine reuptake inhibition assay.
References
- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Effects of Antidepressants and Their Metabolites on Reuptake of Biogenic Amines and on Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
Replicating Key Findings of Setiptiline's Antidepressant Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setiptiline (brand name Tecipul) is a tetracyclic antidepressant (TeCA) that has been commercially available in Japan since 1989 for the treatment of depression and depressive states.[1] As a noradrenergic and specific serotonergic antidepressant (NaSSA), its mechanism of action involves antagonism of α2-adrenergic and serotonin receptors.[2] This guide provides a comparative overview of this compound's antidepressant efficacy, summarizing available clinical data and placing it in the context of other established antidepressant classes. Due to the limited availability of detailed clinical trial data in English-language publications, this guide draws upon available summaries and general knowledge of comparable antidepressant classes.
Mechanism of Action: Signaling Pathway
This compound exerts its antidepressant effects through a distinct signaling pathway. It acts as an antagonist at presynaptic α2-adrenergic autoreceptors, which increases the release of norepinephrine (NE). Additionally, it blocks serotonin receptors. This dual action is believed to contribute to its therapeutic effects in major depressive disorder.
This compound's antagonism of presynaptic α2-adrenergic receptors, leading to increased norepinephrine release.
Quantitative Efficacy Comparison
To provide a contextual comparison, the following table summarizes the efficacy of other relevant antidepressant classes, namely Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs), from various studies.
| Efficacy Outcome | This compound | Amitriptyline (TCA) | Imipramine (TCA) | Sertraline (SSRI) |
| Response Rate | 59.6% | ~50-70% | ~50-70% | ~50-60% |
| Remission Rate | Data not available | Data varies by study | Data varies by study | ~28-33% (in STAR*D trial) |
| Mean HAM-D Score Reduction | Data not available | Significant reduction from baseline | Significant reduction from baseline | Significant reduction from baseline |
Note: The data for Amitriptyline, Imipramine, and Sertraline are aggregated from multiple studies and are provided for general comparison. Response and remission rates can vary significantly based on the patient population, study duration, and specific rating scales used.
Experimental Protocols: A General Framework
While the specific protocol for the pivotal this compound trials is not available, a typical randomized, controlled clinical trial for antidepressant efficacy follows a structured workflow. The diagram below illustrates a generalized experimental design for comparing the efficacy of an investigational antidepressant like this compound against a standard comparator.
Generalized workflow of a comparative clinical trial for antidepressant efficacy.
Key Methodological Considerations in Antidepressant Trials:
-
Patient Population: Diagnosis of Major Depressive Disorder (MDD) based on standardized criteria (e.g., DSM-5), with a minimum baseline severity score on a depression rating scale (e.g., HAM-D ≥ 18).
-
Study Design: Randomized, double-blind, active-controlled, and/or placebo-controlled.
-
Dosage: Fixed or flexible-dose regimens, with a typical duration of 6 to 12 weeks for acute treatment studies. For this compound, the usual adult dosage is 3mg daily, which can be increased up to 6mg daily.
-
Outcome Measures:
-
Primary: Change from baseline in the total score of a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Secondary: Response rates (typically defined as a ≥50% reduction in the depression rating scale score from baseline), remission rates (typically defined as a score below a certain threshold, e.g., HAM-D ≤ 7), and safety/tolerability assessments.
-
-
Statistical Analysis: Appropriate statistical methods to compare the change in depression scores and the proportion of responders and remitters between treatment groups.
Conclusion
This compound is a tetracyclic antidepressant with a reported efficacy rate of 59.6% in Japanese clinical trials for depression. While direct, detailed comparative data with other antidepressants are limited in accessible literature, its mechanism of action as a NaSSA places it among the broader class of noradrenergic and serotonergic agents. For a comprehensive evaluation of this compound's relative efficacy, further research, including head-to-head comparative trials with standardized methodologies and reporting, would be necessary. This guide provides a foundational comparison based on the available data and the established context of antidepressant clinical research.
References
Comparative Analysis of Side Effect Profiles: Setiptiline and Other Tetracyclic Antidepressants
A comprehensive review of the side effect profiles of tetracyclic antidepressants, including Setiptiline, Mianserin, Mirtazapine, and Amoxapine, reveals distinct differences in their adverse event landscapes. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis based on available clinical data, outlines common experimental methodologies for side effect assessment, and visualizes the pharmacological pathways of these compounds.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the reported incidence of common side effects for this compound, Mianserin, Mirtazapine, and Amoxapine based on clinical trial data and prescribing information. It is important to note that direct head-to-head comparative trial data for all four compounds is limited; therefore, the presented data is compiled from various sources and may not be directly comparable.
| Side Effect | This compound | Mianserin | Mirtazapine | Amoxapine |
| Drowsiness/Somnolence | Commonly Reported[1][2] | Very Common (>10%) at treatment initiation[3] | ≥ 5% and twice placebo[4] | 14%[5] |
| Dry Mouth | Frequently Reported | Very Common (>10%) | Data not available in percentage | 14% |
| Weight Gain | Reported | Uncommon (0.1% - 1%) | ≥ 5% and twice placebo; 49% of pediatric patients had ≥7% weight gain in an 8-week trial | Data not available in percentage |
| Increased Appetite | Reported | Data not available | ≥ 5% and twice placebo | Data not available in percentage |
| Constipation | Reported | Very Common (>10%) | Data not available in percentage | 12% |
| Dizziness | Commonly Reported | Common (1% - 10%) | ≥ 5% and twice placebo | Common (1% - 10%) |
| Orthostatic Hypotension | Potential Side Effect | Reported | Data not available in percentage | Data not available in percentage |
| Blurred Vision | Reported | Data not available | Data not available in percentage | 7% |
| Sexual Dysfunction | Reported | Reported | Less likely than SSRIs | Data not available in percentage |
| Cardiovascular Effects (e.g., Tachycardia) | Reported (less common) | Reported | Reports of QT prolongation and Torsades de Pointes in postmarketing | Data not available in percentage |
Note: "Commonly Reported" or "Frequently Reported" indicates that the side effect is listed in prescribing information without a specific percentage. Data for this compound and Mianserin are less quantitative in the available literature compared to Mirtazapine and Amoxapine.
Experimental Protocols for Side Effect Assessment
-
Systematic Assessment using Standardized Scales: Clinicians and researchers often utilize standardized rating scales to systematically inquire about and document adverse events. A commonly used instrument is the UKU Side Effect Rating Scale , which is specifically designed for psychotropic drugs and covers a wide range of potential side effects, including psychic, neurologic, and autonomic symptoms. The use of such scales allows for a more comprehensive and less biased collection of data compared to spontaneous reporting.
-
Patient-Reported Outcome Measures (PROMs): There is a growing emphasis on capturing the patient's subjective experience of side effects. This is often achieved through patient-reported questionnaires . These questionnaires can be administered at baseline and at regular intervals throughout the trial to track the emergence and severity of adverse events from the patient's perspective. Open-ended questions are also valuable for capturing unexpected or idiosyncratic reactions.
-
Spontaneous Reporting: Throughout a clinical trial, participants are encouraged to spontaneously report any new or worsening symptoms to the clinical staff. While less systematic, this method is crucial for identifying unanticipated adverse events.
-
Clinical and Laboratory Monitoring: Regular clinical assessments, including physical examinations and vital sign measurements (e.g., blood pressure, heart rate), are conducted to monitor for physiological changes. Laboratory tests are also performed to screen for potential hematologic or metabolic side effects.
-
Withdrawal and Discontinuation Monitoring: The reasons for patient withdrawal from a clinical trial are carefully documented, with a specific focus on whether the withdrawal was due to intolerable side effects. Discontinuation symptoms are also monitored when the medication is stopped.
Signaling Pathways and Mechanisms of Action
The tetracyclic antidepressants discussed share a core mechanism of modulating noradrenergic and serotonergic neurotransmission, primarily through receptor antagonism. However, their specific receptor binding affinities differ, leading to variations in their side effect profiles.
This compound Signaling Pathway
This compound acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of norepinephrine and serotonin, respectively. It also has an affinity for histamine H1 receptors, contributing to its sedative effects.
Mianserin Signaling Pathway
Mianserin, also a NaSSA, is a potent antagonist of presynaptic α2-adrenergic receptors, leading to increased norepinephrine and serotonin release. It is also a strong antagonist of histamine H1 receptors, which accounts for its significant sedative effects. Furthermore, its antagonism of 5-HT2A and 5-HT2C receptors may contribute to its anxiolytic and antidepressant properties.
Mirtazapine Signaling Pathway
Mirtazapine is another NaSSA with a pharmacological profile similar to Mianserin. It is a potent antagonist of α2-adrenergic, histamine H1, and 5-HT2A/2C/3 receptors. The antagonism of H1 receptors is responsible for its prominent sedative and appetite-stimulating effects. Blockade of 5-HT2C receptors is also thought to contribute to its antidepressant and anxiolytic effects.
Amoxapine Signaling Pathway
Amoxapine is unique among this group as it is a metabolite of the antipsychotic loxapine and possesses dopamine D2 receptor blocking activity in addition to its effects on norepinephrine and serotonin. It is a potent norepinephrine reuptake inhibitor and a moderate serotonin reuptake inhibitor. Its D2 receptor antagonism contributes to its side effect profile, which can include extrapyramidal symptoms.
Experimental Workflow for Adverse Event Analysis
The process of collecting and analyzing adverse event data in a clinical trial is a systematic workflow designed to ensure patient safety and provide a comprehensive understanding of a drug's tolerability.
References
Validating the Role of α2-Adrenergic Antagonism in Setiptiline's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setiptiline (also known as teciptiline) is a tetracyclic antidepressant (TeCA) classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Its therapeutic effects are largely attributed to its unique pharmacological profile, central to which is its antagonist activity at α2-adrenergic receptors.[1][2][3] This guide provides a comparative analysis of this compound's mechanism of action, with a focus on validating the role of α2-adrenergic antagonism. We present available experimental data, compare it with other relevant NaSSAs, and detail the experimental protocols used to elucidate these properties.
Mechanism of Action: The Significance of α2-Adrenergic Antagonism
The core mechanism of NaSSAs like this compound involves the blockade of presynaptic α2-adrenergic receptors.[4] These receptors typically function as autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons, exerting a negative feedback effect on the release of norepinephrine (NE) and serotonin (5-HT), respectively. By antagonizing these receptors, this compound disinhibits these neurons, leading to an increased and sustained release of both neurotransmitters in the synaptic cleft. This dual enhancement of noradrenergic and serotonergic neurotransmission is believed to be the primary driver of its antidepressant efficacy.
In addition to its potent α2-adrenergic antagonism, this compound's pharmacological profile is characterized by its interaction with various serotonin and histamine receptors, which contributes to its overall therapeutic effects and side-effect profile.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and compares them with other tetracyclic antidepressants, Mirtazapine and Mianserin. A lower Ki value indicates a higher binding affinity. Data for this compound, particularly for the α2-adrenergic receptor subtypes, is limited in the public domain.
| Receptor Subtype | This compound (Ki, nM) | Mirtazapine (Ki, nM) | Mianserin (Ki, nM) |
| α2-Adrenergic | |||
| α2A | ND | 15 | 4.9 |
| α2B | ND | 18 | 7.1 |
| α2C | ND | 1.8 | 1.3 |
| Serotonin (5-HT) | |||
| 5-HT1A | ND | 250 | 180 |
| 5-HT1e (EC50) | 171.0 | 1040 | 67 |
| 5-HT1F (EC50) | 64.6 | 235.5 | ND |
| 5-HT2A | ND | 6.9 | 1.1 |
| 5-HT2C | ND | 39 | 2.0 |
| 5-HT3 | ND | 3.9 | ND |
| Histamine | |||
| H1 | Potent Antagonist | 1.6 | 0.27 |
| Transporters | |||
| NET (IC50) | 220 | >10,000 | 30 |
| SERT (IC50) | >10,000 | >10,000 | 140 |
| DAT (IC50) | >10,000 | >10,000 | >10,000 |
ND: No Data Available. Data compiled from various sources.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound's α2-adrenergic antagonism and a typical workflow for validating its antidepressant-like effects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and its comparators for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rodent brain regions or cultured cells expressing the receptor of interest) are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the target receptors. The final membrane pellet is resuspended to a specific protein concentration.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-clonidine for α2-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo Microdialysis
Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in specific brain regions of freely moving animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized rodent. The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: As the aCSF flows through the semipermeable membrane at the tip of the probe, neurotransmitters from the extracellular space diffuse into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.
-
Drug Administration: After a baseline collection period, this compound or a vehicle is administered to the animal (e.g., via intraperitoneal injection).
-
Neurotransmitter Analysis: The concentration of norepinephrine and serotonin in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The changes in neurotransmitter levels following drug administration are calculated as a percentage of the baseline levels.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound in a rodent behavioral model.
General Protocol:
-
Apparatus: A cylindrical container is filled with water to a depth that prevents the animal (typically a mouse or rat) from touching the bottom with its tail or paws. The water temperature is maintained at a constant level (e.g., 23-25°C).
-
Procedure: The animal is gently placed into the water for a predetermined period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.
-
Drug Treatment: Animals are administered this compound or a vehicle at a specific time point before the test.
-
Data Analysis: The immobility time of the drug-treated group is compared to that of the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
References
Comparative Metabolic Stability of Setiptiline and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the preclinical development phase. This guide provides a comparative overview of the metabolic stability of the tetracyclic antidepressant Setiptiline and its close structural analogs, Mianserin and Mirtazapine. Due to the limited availability of direct comparative in vitro metabolic stability data for this compound, this guide presents available pharmacokinetic parameters that can offer insights into the metabolic fate of these compounds, alongside a representative experimental protocol for assessing metabolic stability.
Introduction to this compound and its Analogs
This compound, a tetracyclic antidepressant, exerts its therapeutic effects through the antagonism of α2-adrenergic and serotonin receptors[1]. Its chemical structure is closely related to other tetracyclic antidepressants, notably Mianserin and Mirtazapine. These structural similarities and differences influence their pharmacokinetic and metabolic profiles.
Comparative Pharmacokinetic and Metabolic Data
The metabolism of these compounds is primarily hepatic, involving cytochrome P450 (CYP) enzymes. Mirtazapine is metabolized by several CYP isoenzymes, including CYP1A2, CYP2D6, and CYP3A4[2]. The metabolism of Mianserin is principally mediated by CYP2D6[3]. The specific CYP enzymes responsible for this compound metabolism have not been extensively reported.
The following table summarizes key pharmacokinetic parameters for Mianserin and Mirtazapine, which can serve as a surrogate for understanding their relative metabolic clearance. It is important to note that these in vivo parameters are influenced by factors beyond metabolic stability, such as distribution and elimination.
| Compound | Elimination Half-life (t½) | Primary Metabolizing Enzymes | Key Metabolites |
| This compound | Data not available | Data not available | Data not available |
| Mianserin | 21–61 hours | CYP2D6 | 8-hydroxymianserin, desmethylmianserin, mianserin 2-oxide[3][4] |
| Mirtazapine | 20–40 hours | CYP1A2, CYP2D6, CYP3A4 | Desmethylmirtazapine, 8-hydroxymirtazapine |
Experimental Protocols for Metabolic Stability Assessment
To provide a practical framework for researchers, a detailed experimental protocol for a typical in vitro metabolic stability assay using liver microsomes is outlined below. This method is widely used to determine the intrinsic clearance of a compound, providing a quantitative measure of its susceptibility to metabolism.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound (e.g., this compound, Mianserin, Mirtazapine)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, the test compound solution (at a final concentration typically around 1 µM), and the human liver microsomes (at a final protein concentration of 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Signaling Pathways of this compound
This compound's primary mechanism of action involves the antagonism of presynaptic α2-adrenergic autoreceptors and serotonin receptors. The blockade of these receptors leads to an increased release of norepinephrine and serotonin in the synaptic cleft, contributing to its antidepressant effects.
Caption: this compound's mechanism of action.
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates a typical workflow for conducting an in vitro metabolic stability study, from compound preparation to data analysis.
Caption: In vitro metabolic stability experimental workflow.
Conclusion
This guide provides a comparative look at the metabolic characteristics of this compound and its analogs, Mianserin and Mirtazapine. While direct comparative in vitro metabolic stability data for this compound remains elusive, the provided pharmacokinetic information for its analogs and the detailed experimental protocol offer a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully characterize the metabolic profile of this compound to enable a more direct and comprehensive comparison.
References
- 1. This compound | α2 adrenoceptor antagonist | Probechem Biochemicals [probechem.com]
- 2. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of published Setiptiline research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tetracyclic antidepressant Setiptiline with other established antidepressant agents. Due to a lack of publicly available, direct head-to-head clinical trials validating published this compound research, this guide synthesizes preclinical comparative data and contrasts its pharmacological profile with that of other antidepressants for which extensive clinical data exists.
Executive Summary
This compound, a tetracyclic antidepressant (TeCA) commercialized in Japan since 1989 for the treatment of depression, operates as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its primary mechanism of action involves antagonism of α2-adrenergic and serotonin receptors, alongside inhibition of norepinephrine reuptake.[1] While direct independent clinical validation is scarce, preclinical data suggests a pharmacological profile distinct from traditional tricyclic antidepressants (TCAs). This guide offers a comparative overview to contextualize this compound's potential therapeutic standing.
Comparative Efficacy (Preclinical Data)
A key preclinical study investigated the behavioral effects of this compound in rodents and compared them with the tricyclic antidepressant amitriptyline. The findings from this study are summarized below.
Table 1: Preclinical Comparison of this compound and Amitriptyline
| Parameter | This compound | Amitriptyline | Promethazine (Neuroleptic Control) |
| Effect on Immobility in Forced Swim Test (Rats) | Shortened duration of immobility | Not explicitly stated in the abstract, but implied to have an effect | Not explicitly stated in the abstract |
| Effect on Haloperidol-Induced Catalepsy (Rats) | Inhibited catalepsy | Not explicitly stated in the abstract | Not explicitly stated in the abstract |
| Effect on Physostigmine-Induced Yawning (Rats) | Inhibited yawning | Not explicitly stated in the abstract | Not explicitly stated in the abstract |
| Effect on 5-HTP-Induced Head Twitch (Rats) | Inhibited head twitch | Not explicitly stated in the abstract | Not explicitly stated in the abstract |
| Effect on Reserpine-Induced Hypothermia (Mice) | No antagonistic effect | Known to antagonize | Not explicitly stated in the abstract |
Source: Behavioral effects of a new antidepressant, this compound.[3]
These preclinical results suggest that this compound possesses antidepressant-like activity but with a pharmacological profile that is dissimilar to that of tricyclic antidepressants like amitriptyline.[3]
Pharmacological Profile Comparison
This compound's mechanism of action involves multiple receptor systems. The following table compares its known receptor binding profile with that of other major antidepressant classes.
Table 2: Receptor Binding and Transporter Inhibition Profile of this compound and Other Antidepressants
| Target | This compound | Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline, Imipramine) | Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine, Sertraline) |
| Norepinephrine Transporter (NET) | Inhibitor (IC50 = 220 nM, Rat) | Potent inhibitors | Weak to moderate inhibitors |
| Serotonin Transporter (SERT) | Weak inhibitor (>10,000 nM, Rat) | Potent inhibitors (variable) | Potent inhibitors |
| α2-Adrenergic Receptor | Antagonist | Variable antagonism | Minimal effect |
| Serotonin Receptors (e.g., 5-HT2) | Antagonist | Potent antagonists | Variable effects |
| Histamine H1 Receptor | Potent antagonist/inverse agonist | Potent antagonists | Minimal to weak antagonists |
| Muscarinic Acetylcholine Receptors | Not a primary target | Potent antagonists (leading to anticholinergic side effects) | Minimal effect |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for Serotonin and Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound to a specific G-protein coupled receptor.
1. Materials:
-
Cell membranes expressing the target human receptor (e.g., 5-HT2A, α2A-adrenergic).
-
Radioligand specific to the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]-Rauwolscine for α2-adrenergic receptors).
-
Test compound (this compound) at various concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well microplates and glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Dilute the cell membranes and the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the assay buffer, the test compound (or non-specific agent, or buffer for total binding), the radioligand, and the diluted cell membranes.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can then be converted to a Ki value.
Norepinephrine Reuptake Inhibition Assay
This protocol measures the functional potency of a compound in inhibiting the norepinephrine transporter (NET).
1. Materials:
-
Cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
Culture medium (e.g., DMEM with FBS and antibiotics).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[3H]-Norepinephrine.
-
Test compound (this compound) at various concentrations.
-
A known potent NET inhibitor for defining non-specific uptake (e.g., Desipramine).
-
Cell lysis buffer.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Cell Culture: Plate the hNET-expressing cells in multi-well plates and grow to confluence.
-
Assay Performance: Wash the cell monolayers with assay buffer. Pre-incubate the cells with various concentrations of this compound or control compounds.
-
Uptake Initiation: Add [3H]-Norepinephrine to each well to start the uptake reaction and incubate.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Detection: Lyse the cells and transfer the lysates to scintillation vials. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for this compound by performing a non-linear regression analysis of the concentration-response curve.
References
Safety Operating Guide
Personal protective equipment for handling Setiptiline
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Setiptiline. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Summary
This compound is a tetracyclic antidepressant. While one safety data sheet indicates it is not a hazardous substance, another suggests it may cause skin, eye, and respiratory irritation[1][2]. As a best practice in a laboratory setting, it is prudent to handle this compound with care, assuming it has the potential to be an irritant.
-
Signal Word: Warning[2]
-
Primary Hazards:
Under fire conditions, this compound may decompose and emit toxic fumes.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize exposure.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes, dust, and aerosols, preventing eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for normal handling in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated and ventilation is inadequate. | Prevents inhalation of dust or aerosols that may cause respiratory irritation. |
Operational Plan: Handling and Storage
Proper operational procedures are essential for safely managing this compound in a laboratory setting.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood or other local exhaust ventilation when handling the solid form to avoid the formation of dust and aerosols.
-
Ensure a safety shower and an eyewash station are readily accessible.
Safe Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Confirm that emergency equipment is accessible.
-
Handling: Avoid contact with eyes, skin, and clothing. Do not breathe in dust or aerosols.
-
Weighing: If weighing the solid compound, do so in a fume hood or ventilated balance enclosure to contain any dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage Requirements:
-
General Storage: Keep the container tightly sealed and store in a cool, well-ventilated area.
-
Temperature:
-
Solid Form: 4°C, sealed and protected from moisture.
-
In Solvent: -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture.
-
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.
-
Conditions to Avoid: Keep away from direct sunlight and sources of ignition.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical advice if irritation develops.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Do not dispose of this chemical in the trash or sewer system. Arrange for disposal through a licensed professional waste disposal service. This ensures the material is managed in an environmentally safe and compliant manner.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
